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1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride Documentation Hub

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  • Product: 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride
  • CAS: 41873-57-8

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of N-Ethylated Dihydroindoles: A Technical Whitepaper on Synthesis, Metabolic Regulation, and Targeted Oncology

Executive Summary N-ethylated dihydroindoles (N-ethylindolines) represent a highly versatile and increasingly prominent pharmacophore in modern medicinal chemistry. By modifying the indoline core via N-ethylation, drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethylated dihydroindoles (N-ethylindolines) represent a highly versatile and increasingly prominent pharmacophore in modern medicinal chemistry. By modifying the indoline core via N-ethylation, drug developers can finely tune the steric bulk, lipophilicity, and electron density of the nitrogen atom. This seemingly minor alkylation dramatically alters the molecule's spatial orientation within target binding pockets and dictates its regioselectivity in organometallic dearomatization reactions[1]. This technical guide explores the profound biological activities of N-ethylindoline derivatives, focusing on their mechanisms of action in metabolic regulation and targeted oncology, supported by self-validating experimental protocols.

Metabolic Regulation: Intestine-Restricted FXR Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor critical for bile acid and lipid homeostasis. Recent breakthroughs have identified N-ethyl sulfonamide derivatives featuring an N-ethylindoline scaffold as potent, intestine-restricted FXR antagonists ()[2].

Mechanistic Causality: Endogenous agonists like chenodeoxycholic acid (CDCA) activate intestinal FXR, upregulating the transcription of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). While physiological activation is normal, overactivation can disrupt lipid metabolism. N-ethylindoline derivatives (e.g., compound F44-S101) competitively bind to the FXR ligand-binding domain. The N-ethyl group provides critical hydrophobic interactions that lock the receptor in an inactive conformation, dose-dependently reversing CDCA-induced SHP and FGF19 transcription[2]. This localized intestinal antagonism significantly reduces systemic total cholesterol (TC) and triglycerides without inducing off-target hepatic toxicity[3].

FXR_Pathway CDCA CDCA (Endogenous Agonist) FXR Intestinal Farnesoid X Receptor (FXR) CDCA->FXR Activates NEthyl N-Ethylindoline Derivative (e.g., F44-S101) NEthyl->FXR Antagonizes (IC50 = 0.48 μM) Genes Target Gene Transcription (SHP, FGF19) FXR->Genes Upregulates Metabolism Lipid & Bile Acid Metabolism Modulation Genes->Metabolism Downstream Effects

Fig 1: Mechanism of intestinal FXR antagonism by N-ethylindoline derivatives.

Targeted Oncology: Dual BRAFV600E / VEGFR-2 Inhibition

In the oncology space, the N-ethylindoline moiety has been successfully integrated into pyrazolylindolin-2-one linked coumarin derivatives to combat malignant melanoma ()[4].

Mechanistic Causality: Melanoma metastasis is driven by a dual engine: the BRAFV600E mutation hyperactivates the MEK/ERK proliferation cascade, while VEGFR-2 overexpression drives tumor angiogenesis. N-ethylindoline coumarin hybrids (e.g., compound 4j) act as dual inhibitors. The N-ethylindoline core functions as a hinge-binding motif, forming essential hydrogen bonds and hydrophobic contacts within the ATP-binding pockets of both BRAFV600E and VEGFR-2[4]. This dual blockade induces profound G0/G1 cell cycle arrest and apoptosis in A375 melanoma cells, effectively starving the tumor of vascular support while simultaneously halting its replication machinery[5].

BRAF_Pathway cluster_targets Kinase Targets Drug Pyrazolylindolin-2-one Coumarin (4j) BRAF BRAF V600E Drug->BRAF Inhibits VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits MEK MEK/ERK Cascade BRAF->MEK Drives Angio Tumor Angiogenesis VEGFR2->Angio Promotes Apoptosis G0/G1 Arrest & Apoptosis MEK->Apoptosis Blockade Induces Angio->Apoptosis Starvation Induces

Fig 2: Dual BRAFV600E/VEGFR-2 inhibition pathway by N-ethylindoline coumarins.

Organometallic Derivatization: Stereoselective Synthesis

The biological efficacy of these compounds relies heavily on stereochemically pure synthesis. The N-ethylation of indolines plays a pivotal role in transition metal-catalyzed dearomatization. When complexed with a tungsten π-base dearomatization agent, {TpW(NO)(PMe3)}, the N-ethyl group exerts extreme steric influence. Unlike unalkylated indolines, N-ethylindoline directs protonation almost exclusively to the ortho (bridgehead) position with >10/1 selectivity ()[1]. This allows chemists to trap the reactive indolinium intermediate and execute highly stereoselective acid-catalyzed hydroarylation, yielding complex trans-tetrahydroindolines that serve as structurally rigid precursors for next-generation therapeutics[1].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate cross-disciplinary comparison, the biological activities of the primary N-ethylindoline scaffolds discussed are quantified below.

Compound ScaffoldPrimary TargetIC50 (μM)Key Biological ResponseReference
F44-S101 (N-ethyl sulfonamide)Intestinal FXR0.48Reverses SHP/FGF19 transcription; lowers total cholesterol.Su et al., 2026[2]
Compound 4j (N-ethylindoline coumarin)BRAFV600E1.033Induces G0/G1 cell cycle arrest and apoptosis in A375 cells.Sabt et al., 2024[4]
Compound 4j (N-ethylindoline coumarin)VEGFR-20.64Inhibits melanoma cell migration and tumor angiogenesis.Sabt et al., 2024[5]

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following workflows incorporate mandatory Quality Control (QC) gates. A protocol is only as reliable as its internal validation mechanisms.

Protocol A: Synthesis of N-Ethylindoline Precursors

Objective: Generate sterically pure N-ethylindoline scaffolds for downstream sulfonamide or coumarin coupling. Mechanistic Rationale: Direct alkylation of indoles often yields over-alkylated quaternary ammonium salts. Reductive amination followed by controlled N-ethylation using iodoethane ensures mono-alkylation, preserving the spatial characteristics required for receptor hinge-binding.

Step-by-Step Execution:

  • Reduction: Dissolve the substituted indole precursor in anhydrous methanol. Add NaBH₄ (1.5 eq) slowly at 0 °C to reduce the indole to an indoline. Stir for 4 hours under an argon atmosphere.

  • N-Ethylation: Transfer the purified indoline to a reaction vessel containing acetonitrile. Add K₂CO₃ (2.0 eq) and iodoethane (1.2 eq).

  • Thermal Control: Heat the mixture to exactly 60 °C for 12 hours. Causality: Temperatures >65 °C promote unwanted ring-opening or degradation, while <55 °C leaves unreacted starting material[2].

  • Self-Validation (QC Gate 1): Perform LC-MS analysis prior to downstream coupling. The protocol is only validated if the [M+H]+ peak corresponds exclusively to the mono-ethylated product with <2% unreacted indoline. If unreacted indoline exceeds 2%, re-subject the mixture to 0.2 eq iodoethane for 2 additional hours to prevent false-positive binding in subsequent SAR assays.

Protocol B: In Vitro FXR Antagonism Assay (Caco-2 RT-qPCR)

Objective: Quantify the intestine-restricted antagonistic activity of N-ethylindoline derivatives. Mechanistic Rationale: Caco-2 cells serve as an ideal intestinal epithelium model. By artificially hyperactivating FXR with CDCA, we create a high signal-to-noise baseline. True antagonists will dose-dependently collapse this signal.

Step-by-Step Execution:

  • Cell Seeding: Seed Caco-2 cells in 6-well plates at 2×105 cells/well. Incubate at 37 °C in 5% CO₂ until 80% confluence is reached.

  • Agonist Induction: Treat cells with 50 μM CDCA for 24 hours to maximize FXR target gene expression (SHP and FGF19)[2].

  • Compound Treatment: Co-incubate with the N-ethylindoline test compound (e.g., F44-S101) at varying concentrations (0.1 μM to 10 μM).

  • RNA Extraction & qPCR: Lyse cells, extract total RNA using TRIzol reagent, and synthesize cDNA. Perform RT-qPCR targeting SHP and FGF19.

  • Self-Validation (QC Gate 2): Normalize all CT values against the GAPDH housekeeping gene. Critical Check: Evaluate GAPDH variance across all wells. If GAPDH CT values shift by >0.5 between the vehicle and treatment groups, the compound is exhibiting global cytotoxicity, and the observed "antagonism" is a false positive. Valid antagonism requires stable GAPDH expression alongside a dose-dependent collapse of SHP/FGF19 mRNA levels[2].

References

  • Su, L., et al. "Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry, 2026.[Link]

  • Sabt, A., et al. "New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies." RSC Advances, 2024, 14, 5907-5925.[Link]

  • MacLeod, B. L., et al. "Stereoselective Synthesis of trans-Tetrahydroindolines Promoted by a Tungsten π Base." Organometallics, 2014, 33(22), 6286-6289.[Link]

Sources

Exploratory

A Technical Guide to the Predicted Mechanism of Action of 1-Ethyl-2,3-dihydroindol-5-ol

Abstract The 2,3-dihydroindole (indoline) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydroindole (indoline) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide presents a predicted mechanism of action for the novel compound 1-Ethyl-2,3-dihydroindol-5-ol, based on a comprehensive analysis of structure-activity relationships of analogous compounds. Given the absence of direct literature on this specific molecule, this document serves as a roadmap for researchers, outlining potential biological targets and a detailed experimental framework for the elucidation of its pharmacological profile. We hypothesize that 1-Ethyl-2,3-dihydroindol-5-ol may exert its effects through modulation of monoamine neurotransmitter systems, inhibition of key inflammatory enzymes, or by acting as a cannabinoid receptor ligand. A multi-tiered experimental approach, encompassing in vitro binding and enzyme assays, cell-based signaling studies, and in vivo models, is proposed to systematically investigate these predictions.

Introduction: The Therapeutic Potential of the Indoline Scaffold

The indoline ring system is a "privileged" heterocyclic motif frequently found in biologically active molecules.[1][3] Its rigid, yet three-dimensional, structure provides a versatile template for the design of compounds that can interact with a wide array of biological targets. The therapeutic landscape of indoline derivatives is vast, with compounds demonstrating anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][4] The biological activity of these molecules is intricately dictated by the nature and position of substituents on the aromatic ring and the indoline nitrogen.

1-Ethyl-2,3-dihydroindol-5-ol is a synthetic compound featuring three key structural elements that suggest a strong potential for biological activity:

  • The 2,3-dihydroindole core: This provides the fundamental scaffold for interaction with biological macromolecules.

  • A 5-hydroxyl group: This phenolic moiety is a critical feature in many endogenous signaling molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[4][5] This suggests the potential for interaction with monoamine receptors.

  • An N-ethyl group: The substitution on the indoline nitrogen significantly influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, all of which are critical determinants of pharmacological activity and pharmacokinetic properties.

This guide will dissect the potential pharmacological pathways of 1-Ethyl-2,3-dihydroindol-5-ol by drawing parallels with structurally related compounds and will propose a rigorous, multi-faceted experimental strategy to elucidate its precise mechanism of action.

Predicted Mechanisms of Action and Potential Molecular Targets

Based on the structural features of 1-Ethyl-2,3-dihydroindol-5-ol and the established pharmacology of related indole and indoline derivatives, we propose three primary hypothetical mechanisms of action.

Modulation of Monoamine Neurotransmitter Systems

The structural similarity of the 5-hydroxyindoline core to serotonin and melatonin is striking. This suggests that 1-Ethyl-2,3-dihydroindol-5-ol could act as a ligand for serotonin (5-HT) or melatonin (MT) receptors.[5][6]

  • Serotonin (5-HT) Receptor Agonism/Antagonism: The 5-HT receptor family is a diverse group of G-protein coupled receptors and ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.[5] Tropisetron, an indole-containing compound, is a known 5-HT3 receptor antagonist.[5] It is plausible that 1-Ethyl-2,3-dihydroindol-5-ol could exhibit affinity for one or more 5-HT receptor subtypes, potentially acting as either an agonist or an antagonist, depending on the specific receptor and the conformational changes induced upon binding.

  • Melatonin (MT) Receptor Agonism/Antagonism: Melatonin receptors (MT1 and MT2) are involved in regulating circadian rhythms, sleep, and have neuroprotective effects.[6] The development of new melatonin receptor ligands is an active area of research for the treatment of sleep disorders and neurodegenerative diseases.[6] The 5-hydroxyindoline scaffold of our compound of interest could potentially mimic the 5-methoxyindole core of melatonin, allowing it to bind to MT receptors.

Inhibition of Pro-inflammatory Enzymes

Indole and indoline derivatives have been identified as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and soluble epoxide hydrolase (sEH).[7][8]

  • Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which contains an indole core, exert their effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins.[5][9] The anti-inflammatory potential of novel indole derivatives is often assessed through their ability to inhibit COX-1 and COX-2.[7] 1-Ethyl-2,3-dihydroindol-5-ol could potentially fit into the active site of COX enzymes and inhibit their activity.

  • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: Dual inhibitors of 5-LOX and sEH have shown significant anti-inflammatory effects in preclinical models.[8] A recent study identified an indoline-based compound as a potent dual inhibitor of these enzymes.[8] The structural features of 1-Ethyl-2,3-dihydroindol-5-ol warrant investigation into its potential to inhibit these key enzymes in the arachidonic acid cascade.

Cannabinoid Receptor Modulation

The endocannabinoid system, primarily through the CB1 and CB2 receptors, plays a crucial role in regulating a multitude of physiological processes, including pain, appetite, and immune function. Several indole-derived compounds have been shown to act as cannabinoid receptor ligands.[10] The interaction of these compounds with the CB1 receptor is often dependent on specific structural features, including a phenolic hydroxyl group and an alkyl side chain.[10] The 5-hydroxyl group and the N-ethyl group of 1-Ethyl-2,3-dihydroindol-5-ol bear some resemblance to the key pharmacophoric elements of known indole-based cannabinoids, suggesting a potential for interaction with these receptors.

A Proposed Experimental Framework for Mechanistic Elucidation

To systematically investigate the predicted mechanisms of action, a tiered experimental approach is proposed. This will begin with broad screening to identify primary targets and will be followed by more focused studies to characterize the molecular interactions and cellular consequences.

Tier 1: Initial Target Screening and In Vitro Profiling

The initial phase of the investigation will involve a series of in vitro assays to assess the affinity of 1-Ethyl-2,3-dihydroindol-5-ol for the predicted molecular targets.

3.1.1. Radioligand Binding Assays

This set of experiments will determine the binding affinity of the compound for a panel of receptors.

  • Protocol: Receptor Binding Assay

    • Prepare cell membrane homogenates expressing the target receptors (e.g., human 5-HT receptor subtypes, MT1, MT2, CB1, and CB2).

    • Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of 1-Ethyl-2,3-dihydroindol-5-ol.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Predicted Binding Affinities (Ki) for 1-Ethyl-2,3-dihydroindol-5-ol

Target ReceptorPredicted Ki (nM)
5-HT1A50 - 200
5-HT2A100 - 500
5-HT2C200 - 1000
MT175 - 300
MT2150 - 600
CB1250 - 1500
CB2500 - 2000

3.1.2. Enzyme Inhibition Assays

These assays will evaluate the inhibitory potential of the compound against key inflammatory enzymes.

  • Protocol: COX-1/COX-2 Inhibition Assay

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.

    • Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of 1-Ethyl-2,3-dihydroindol-5-ol.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values for COX-1 and COX-2 inhibition.

  • Protocol: 5-LOX and sEH Inhibition Assays

    • For 5-LOX, use a spectrophotometric assay to measure the formation of leukotrienes from arachidonic acid in the presence of purified 5-LOX and varying concentrations of the test compound.

    • For sEH, employ a fluorometric assay using a specific substrate that releases a fluorescent product upon hydrolysis by sEH.

    • Determine the IC50 values for the inhibition of both enzymes.

Table 2: Predicted Enzyme Inhibition (IC50) for 1-Ethyl-2,3-dihydroindol-5-ol

EnzymePredicted IC50 (µM)
COX-1> 50
COX-210 - 30
5-LOX5 - 20
sEH1 - 10
Tier 2: Cell-Based Functional Assays and Signaling Pathway Analysis

Following the identification of primary targets in Tier 1, the next step is to characterize the functional activity of 1-Ethyl-2,3-dihydroindol-5-ol in a cellular context.

  • Protocol: cAMP and Calcium Mobilization Assays

    • For Gs or Gi-coupled receptors (e.g., many 5-HT and MT receptors), use a cAMP assay (e.g., HTRF or LANCE) in cells expressing the target receptor. Measure the change in intracellular cAMP levels in response to the compound.

    • For Gq-coupled receptors (e.g., 5-HT2A/2C), use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) to measure changes in intracellular calcium concentration upon compound stimulation.

    • Determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Protocol: Western Blot Analysis of Signaling Pathways

    • Treat appropriate cell lines (e.g., neuronal cells for 5-HT/MT receptor studies, macrophages for inflammatory studies) with 1-Ethyl-2,3-dihydroindol-5-ol.

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of key signaling proteins downstream of the target receptor or enzyme (e.g., ERK, Akt, NF-κB).

Diagram 1: Hypothetical Signaling Pathway for 5-HT Receptor Modulation

G cluster_membrane Cell Membrane 5_HT_Receptor 5_HT_Receptor G_Protein G_Protein 5_HT_Receptor->G_Protein 1_Ethyl_2_3_dihydroindol_5_ol 1_Ethyl_2_3_dihydroindol_5_ol 1_Ethyl_2_3_dihydroindol_5_ol->5_HT_Receptor Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene_Expression CREB->Gene_Expression

Caption: Predicted modulation of a G-protein coupled 5-HT receptor signaling cascade.

Tier 3: In Vivo Pharmacological and Behavioral Studies

The final tier of investigation will involve assessing the effects of 1-Ethyl-2,3-dihydroindol-5-ol in animal models of disease relevant to the in vitro findings.

  • Protocol: Animal Models of Anxiety and Depression (if 5-HT activity is confirmed)

    • Utilize established behavioral models such as the elevated plus maze, open field test, and forced swim test in rodents.

    • Administer 1-Ethyl-2,3-dihydroindol-5-ol at various doses and assess its effects on anxiety-like and depressive-like behaviors.

  • Protocol: Animal Models of Inflammation (if enzyme inhibition is confirmed)

    • Employ models such as the carrageenan-induced paw edema test or the lipopolysaccharide (LPS)-induced systemic inflammation model in mice or rats.

    • Administer the compound prior to the inflammatory challenge and measure endpoints such as paw volume, cytokine levels (e.g., TNF-α, IL-6), and immune cell infiltration.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

G cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: In Vivo Studies Binding_Assays Receptor Binding Assays (5-HT, MT, CB) Functional_Assays cAMP & Ca2+ Mobilization Binding_Assays->Functional_Assays Enzyme_Assays Enzyme Inhibition Assays (COX, 5-LOX, sEH) Signaling_Analysis Western Blot (pERK, pAkt, NF-κB) Enzyme_Assays->Signaling_Analysis Behavioral_Models Anxiety/Depression Models Functional_Assays->Behavioral_Models Inflammation_Models Paw Edema/LPS Challenge Signaling_Analysis->Inflammation_Models

Caption: A tiered experimental workflow for investigating the mechanism of action.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental plan will provide a robust profile of the pharmacological activity of 1-Ethyl-2,3-dihydroindol-5-ol.

  • If potent and selective receptor binding is observed: The functional assays will clarify whether the compound is an agonist or antagonist. This would guide the selection of appropriate in vivo models to assess its therapeutic potential for CNS disorders or other conditions related to the identified receptor.

  • If significant enzyme inhibition is detected: The selectivity of inhibition (e.g., COX-2 vs. COX-1) will be a critical determinant of its potential as an anti-inflammatory agent with a favorable side-effect profile. In vivo studies in inflammation models would be the next logical step.

  • If the compound demonstrates activity across multiple targets: It may represent a multi-target-directed ligand, which can be advantageous for treating complex diseases. Further studies would be needed to deconvolute the contribution of each target to the overall pharmacological effect.

Upon successful validation of a primary mechanism of action, future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and evaluation of a library of analogues of 1-Ethyl-2,3-dihydroindol-5-ol.

Conclusion

While the precise mechanism of action of 1-Ethyl-2,3-dihydroindol-5-ol remains to be experimentally determined, its structural features strongly suggest a high potential for biological activity. By leveraging our understanding of the pharmacology of the indoline scaffold, we have formulated several testable hypotheses regarding its molecular targets. The proposed experimental framework provides a clear and logical path for the comprehensive pharmacological characterization of this promising compound. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

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Foundational

Solubility and stability of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride Introduction The indoline (2,3-dihydroindole) scaffold is a privileged structure in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

Introduction

The indoline (2,3-dihydroindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique three-dimensional, non-planar structure can lead to improved physicochemical properties, such as increased water solubility and decreased lipophilicity, when compared to its aromatic indole counterpart.[1] 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is a derivative of this important class. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its solubility and stability is paramount for successful drug development. These properties directly influence bioavailability, formulation strategies, storage conditions, and shelf-life.[2][3]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described are based on established principles for characterizing novel hydrochloride salts of API candidates, ensuring a self-validating and scientifically rigorous approach.

Physicochemical Properties: A Predictive Overview

Due to the novelty of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride, direct experimental data is not widely available. However, we can predict its key physicochemical properties based on its structural motifs: the indoline core, the phenolic hydroxyl group, the N-ethyl substituent, and its formulation as a hydrochloride salt. These predictions are crucial for designing relevant experimental studies.

PropertyPredicted Value / CharacteristicRationale and Key Considerations
Molecular Formula C10H14ClNOBased on the structure of 1-Ethyl-2,3-dihydroindol-5-ol and the addition of HCl.
Molecular Weight ~199.7 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidSalt forms of APIs are typically crystalline, which can enhance stability over the freebase.[4]
pKa Phenolic OH: ~9-10; Indoline N: ~4-5The phenolic hydroxyl group is weakly acidic. The indoline nitrogen is a weak base, and its basicity is further influenced by the ethyl group.
Aqueous Solubility pH-dependentAs a hydrochloride salt of a basic amine, solubility is expected to be higher at acidic pH and decrease as the pH approaches the pKa of the indoline nitrogen, where the free base may precipitate.[5]
LogP 1.5 - 2.5The indoline structure is less lipophilic than indole. The ethyl and hydroxyl groups will influence the overall lipophilicity.[1]
Hygroscopicity Potential for hygroscopicityHydrochloride salts, such as ranitidine hydrochloride, can be hygroscopic, which requires careful control of humidity during storage and handling.[6]

Solubility Profiling: A Foundational Assessment

An API's solubility is a critical determinant of its absorption and bioavailability.[3] For a hydrochloride salt, the assessment must consider the influence of pH and potential common ion effects. The standard approach is the shake-flask method, which determines thermodynamic equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Assessment

This protocol outlines the steps to determine the solubility of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride in various aqueous media.

  • Preparation of Media: Prepare a range of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[3] Also include purified water and relevant biorelevant media (e.g., FaSSIF, FeSSIF) if available.

  • Sample Preparation: Add an excess amount of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride to separate vials containing a known volume of each medium. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid artificially high results.

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically a stability-indicating HPLC-UV method, to determine the concentration of the dissolved API.

Causality in Protocol Design
  • Why excess solid? To ensure the solution reaches thermodynamic equilibrium, representing the maximum amount of API that can dissolve.

  • Why temperature control? Solubility is a temperature-dependent property. Physiological temperature (37°C) is often used to simulate in vivo conditions.[3]

  • Why filtration? To ensure that only the dissolved API is being measured, preventing undissolved microparticles from skewing the results.

Data Presentation: Expected Solubility Profile
MediumpHExpected Solubility (mg/mL)Comments
0.1 N HCl1.2HighThe compound will be fully protonated and in its salt form, maximizing solubility.
Acetate Buffer4.5Moderate to HighSolubility may start to decrease as the pH approaches the pKa of the indoline nitrogen.
Phosphate Buffer6.8Moderate to LowPotential for precipitation of the free base as the pH increases, a phenomenon known as disproportionation.[5]
Purified Water~7.0LowSolubility will be governed by the intrinsic solubility of the free base.

A significant challenge with hydrochloride salts is the "common-ion effect," where solubility can be suppressed in chloride-rich environments like the stomach.[3][6] This effect should be investigated by measuring solubility in media with varying chloride concentrations.

Sources

Foundational

A Technical Guide to the Neuroprotective Potential of 2,3-Dihydroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and funct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key pathological driver is the convergence of oxidative stress, chronic neuroinflammation, and apoptotic cell death. The 2,3-dihydroindole (indoline) scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile platform for designing multi-target neuroprotective agents.[1][2] This guide provides an in-depth analysis of the mechanisms, experimental validation, and therapeutic promise of 2,3-dihydroindole derivatives, presenting a scientific rationale for their continued development as next-generation neurotherapeutics.

The Therapeutic Imperative and the Promise of the Indoline Scaffold

The pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease is multifactorial, involving a self-propagating cycle of cellular damage.[3] Key events include:

  • Oxidative Stress: An imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses leads to damage of lipids, proteins, and DNA.[2]

  • Neuroinflammation: The chronic activation of microglia, the resident immune cells of the central nervous system (CNS), results in the sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO), which are toxic to neurons.[3][4][5]

  • Apoptosis: A programmed cell death cascade is initiated, leading to the systematic dismantling and elimination of neurons.

The indole ring system is a core component of many biologically active compounds.[1] Its reduced form, the 2,3-dihydroindole or indoline nucleus, provides a three-dimensional structure with favorable drug-like properties, making it an excellent starting point for designing molecules that can simultaneously address the interconnected pathways of neurodegeneration.[6][7][8][9]

Core Neuroprotective Mechanisms and Experimental Validation

2,3-Dihydroindole derivatives exert their neuroprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress, modulating neuroinflammation, and inhibiting apoptosis.

Attenuation of Oxidative Stress

Many indoline derivatives possess potent antioxidant properties, acting through both direct and indirect mechanisms.[4]

  • Mechanism of Action:

    • Direct Radical Scavenging: The electron-rich nature of the indoline ring allows it to donate a hydrogen atom to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), breaking the chain reaction of oxidative damage.[10]

    • Indirect Antioxidant Response: A more powerful and sustained effect is achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[11] Indoline derivatives can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[11][14][15]

  • Data Presentation: Antioxidant Activity of Novel Indoline Derivatives

    Derivative DPPH Scavenging IC50 (µM) Nrf2 Nuclear Translocation (Fold Increase vs. Control) Reference
    Compound A 15.2 ± 1.8 4.5 ± 0.5 Fictional Data
    Compound B 8.9 ± 1.1 6.2 ± 0.7 Fictional Data
    Compound C 22.5 ± 2.5 2.1 ± 0.3 Fictional Data

    | Ascorbic Acid | 5.5 ± 0.6 | N/A | Fictional Data |

  • Experimental Workflow: Nrf2 Pathway Activation

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indoline 2,3-Dihydroindole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indoline->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Enzymes Protective Enzymes (HO-1, NQO1) Transcription->Enzymes

Caption: Workflow for Nrf2 pathway activation by 2,3-dihydroindole derivatives.

  • Detailed Protocol: DPPH Radical Scavenging Assay [10][16][17][18]

    • Reagent Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10] Prepare this solution fresh daily and protect it from light.

      • Prepare a stock solution of the test indoline derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

      • Prepare a series of dilutions from the stock solution to obtain a range of test concentrations.

      • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

    • Assay Procedure (96-well plate format):

      • Add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the test compound dilutions, positive control, or solvent (as a blank) to the respective wells.

      • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at 517 nm using a microplate reader.

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[10]

      • Plot the percentage of scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Modulation of Neuroinflammation

Indoline derivatives can effectively suppress the inflammatory cascade mediated by activated microglia.

  • Mechanism of Action: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4).[5][19] This triggers signaling pathways, most notably the NF-κB pathway, leading to the production of pro-inflammatory mediators.[3][5] Indoline derivatives can intervene by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of inflammatory genes like iNOS, TNF-α, and IL-1β.[20]

  • Data Presentation: Inhibition of Pro-inflammatory Cytokine Release

    Derivative (1 µM) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control) Reference
    Compound X 35.4 ± 4.1% 42.1 ± 5.5% Fictional Data
    Compound Y 28.9 ± 3.8% 33.7 ± 4.2% Fictional Data
    Compound Z 55.2 ± 6.3% 61.8 ± 7.1% Fictional Data

    | Dexamethasone (1 µM) | 25.1 ± 3.5% | 29.5 ± 3.9% | Fictional Data |

  • Experimental Workflow: Microglial Activation and Inhibition

Microglia_Activation_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkBa_NFkB->NFkB_free NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Indoline 2,3-Dihydroindole Derivative Indoline->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB pathway in microglia by indoline derivatives.

  • Detailed Protocol: LPS-Stimulated Cytokine Release in BV-2 Microglia [19][21]

    • Cell Culture and Plating:

      • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

      • Seed cells into a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment:

      • Pre-treat the cells with various concentrations of the test indoline derivative for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

      • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[19] Include an unstimulated control group and an LPS-only control group.

    • Supernatant Collection and Analysis:

      • After incubation, collect the cell culture supernatant and centrifuge to remove debris.

      • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Data Analysis:

      • Normalize cytokine concentrations to the LPS-only control group (set to 100%).

      • Calculate the dose-dependent inhibition of cytokine release by the test compound.

Inhibition of Apoptotic Pathways

By mitigating upstream stressors like oxidative damage and inflammation, indoline derivatives can prevent the initiation of apoptosis. They can also directly interfere with the core apoptotic machinery.

  • Mechanism of Action: Apoptosis is executed by a family of proteases called caspases.[22] Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to cell death.[23] Its activation is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax) promote mitochondrial outer membrane permeabilization and cytochrome c release, while anti-apoptotic members (e.g., Bcl-2) prevent it. Indoline derivatives can shift this balance by upregulating Bcl-2 and downregulating Bax, thereby preventing the activation of the caspase cascade.

  • Experimental Workflow: Assessment of Apoptosis

Apoptosis_Workflow cluster_assays Endpoint Assays Start Induce Apoptosis in Neuronal Cells (e.g., with H₂O₂ or MPP+) Treatment Treat with 2,3-Dihydroindole Derivative Start->Treatment Incubate Incubate (24h) Treatment->Incubate Assay1 Caspase-3 Activity Assay (Colorimetric/Fluorometric) Incubate->Assay1 Assay2 Western Blot (Bcl-2, Bax, Cleaved Caspase-3) Incubate->Assay2 Assay3 Cell Viability Assay (MTT / PrestoBlue) Incubate->Assay3 Data Analyze Data: - Reduced Caspase Activity - Increased Bcl-2/Bax Ratio - Increased Cell Viability Assay1->Data Assay2->Data Assay3->Data

Sources

Protocols & Analytical Methods

Method

Protocol for the Selective N-Ethylation of 2,3-Dihydroindol-5-ol via Reductive Amination

Executive Summary & Rationale 2,3-Dihydroindol-5-ol (commonly known as 5-hydroxyindoline, CAS 172078-33-0)[1] is a privileged scaffold in medicinal chemistry, frequently utilized in the development of dopaminergic ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2,3-Dihydroindol-5-ol (commonly known as 5-hydroxyindoline, CAS 172078-33-0)[1] is a privileged scaffold in medicinal chemistry, frequently utilized in the development of dopaminergic ligands and kinase inhibitors[2]. A common synthetic requirement is the selective functionalization of the indoline nitrogen (N1) without disturbing the phenolic hydroxyl group (O5).

The target transformation—yielding 1-ethyl-2,3-dihydroindol-5-ol (CAS 763866-46-2)[3]—presents a classic chemoselectivity challenge. Direct alkylation using ethyl halides (e.g., ethyl bromide) and an inorganic base inevitably leads to competing O-alkylation or N,O-dialkylation due to the high nucleophilicity of the phenoxide ion. To bypass the need for tedious protection-deprotection strategies (such as TBS or benzyl ether formation), reductive amination utilizing acetaldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier methodology. This protocol details a self-validating, high-yield workflow for this transformation.

Mechanistic Causality: Why STAB?

The success of this protocol relies on the distinct kinetic preferences of the reagents. When 5-hydroxyindoline is exposed to acetaldehyde in the presence of a mild acid catalyst (acetic acid), the amine selectively attacks the carbonyl carbon to form a hemiaminal, which rapidly dehydrates to an iminium ion .

We utilize[4] as the reducing agent rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃). The three electron-withdrawing acetate groups on STAB reduce the hydridic character of the boron-hydrogen bond. Consequently, STAB is exceptionally mild: it readily reduces the highly electrophilic iminium ion but reacts sluggishly with the starting aliphatic aldehyde[4]. This prevents the wasteful reduction of acetaldehyde to ethanol and strictly avoids any reaction with the phenolic oxygen.

Mechanism A 5-Hydroxyindoline (Nucleophile) C Hemiaminal Intermediate A->C + AcOH B Acetaldehyde (Electrophile) B->C D Iminium Ion (Target for Hydride) C->D - H2O E 1-Ethylindolin-5-ol (Final Product) D->E NaBH(OAc)3 Hydride Transfer

Mechanistic pathway of STAB-mediated reductive amination avoiding O-alkylation.

Table 1: Comparative Analysis of Alkylation Strategies
ParameterDirect Alkylation (EtBr / K₂CO₃)Reductive Amination (Acetaldehyde / STAB)
Chemoselectivity Poor (N- vs. O-alkylation competition)Excellent (Strictly N-alkylation)
Over-alkylation High risk (Quaternization)Low risk (Steric hindrance prevents dialkylation)
Functional Group Tolerance Low (Phenol must be protected)High (Phenol remains unaffected)
Typical Yield < 40% (due to complex mixtures)> 85% (clean conversion)

Experimental Workflow & Protocol

Reagents and Materials
  • 2,3-Dihydroindol-5-ol (5-Hydroxyindoline): 1.00 g (7.40 mmol, 1.0 eq)

  • Acetaldehyde (Anhydrous): 0.46 mL (8.14 mmol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) : 2.35 g (11.1 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH) : 0.42 mL (7.40 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE) : 25 mL (Anhydrous)

Note on Solvent Selection: DCE is the optimal solvent for STAB reductions as it provides the ideal balance of reagent solubility and reaction kinetics, significantly outperforming THF or Dichloromethane (DCM) in minimizing premature hydride hydrolysis[5].

Workflow Step1 1. Reagent Assembly 5-Hydroxyindoline + Acetaldehyde in DCE Step2 2. Acid Catalysis Add AcOH (1.0 eq) to form Hemiaminal Step1->Step2 Step3 3. Iminium Generation Stir 30 min at RT Step2->Step3 Step4 4. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) at 0 °C Step3->Step4 Step5 5. Quench & Isolate Sat. NaHCO3 wash, EtOAc extraction Step4->Step5

Workflow for the selective N-ethylation of 5-hydroxyindoline via reductive amination.

Step-by-Step Methodology
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyindoline (1.00 g, 7.40 mmol) in anhydrous DCE (25 mL) under a continuous nitrogen atmosphere.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add acetaldehyde (0.46 mL, 8.14 mmol) dropwise via a gas-tight syringe.

  • Catalysis & Iminium Formation: Add glacial acetic acid (0.42 mL, 7.40 mmol) dropwise. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 30 minutes. Causality note: This incubation period is critical to ensure complete conversion of the hemiaminal to the iminium ion prior to the introduction of the reducing agent.

  • Hydride Reduction: Re-cool the reaction mixture to 0 °C. Add STAB (2.35 g, 11.1 mmol) portion-wise over 10 minutes. This controlled addition manages any mild exotherm and potential hydrogen gas evolution.

  • Maturation: Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous effervescence (CO₂ gas) will occur as the excess acetic acid is neutralized. Stir vigorously for 15 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10–30% EtOAc in Hexanes) to afford 1-ethyl-2,3-dihydroindol-5-ol as an off-white solid.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, verify the product using the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC):

    • System: Hexanes:EtOAc (6:4).

    • Observation: The product spot (R_f ~ 0.45) will be UV active. When stained with Ninhydrin and heated, the starting secondary amine (5-hydroxyindoline) typically stains dark brown/orange, whereas the tertiary amine product will show a distinct, much weaker color change, confirming N-alkylation.

  • ¹H NMR (400 MHz, CDCl₃):

    • Confirmation of N-ethylation: Look for the appearance of a distinct ethyl quartet at δ ~3.10 ppm (2H, N-CH₂-CH₃) and a triplet at δ ~1.15 ppm (3H, N-CH₂-CH₃).

    • Confirmation of O-retention: The phenolic -OH proton should remain visible as a broad singlet at δ ~4.50 ppm (or ~8.8 ppm if run in DMSO-d₆).

    • Absence of starting material: The indoline N-H peak ( δ ~3.5 ppm) must be completely absent.

  • LC-MS (ESI+): The expected mass for 1-ethylindolin-5-ol (C₁₀H₁₃NO) is 163.22 g/mol [3]. Look for the [M+H]⁺ peak at m/z 164.2 .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10034684, 5-Hydroxyindoline. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45088757, 1-Ethyl-2,3-dihydroindol-5-ol. URL:[Link]

Sources

Application

Application Notes and Protocols: 1-Ethyl-2,3-dihydroindol-5-ol as a Versatile Precursor in Organic Synthesis

Introduction: The Strategic Value of the 1-Ethyl-2,3-dihydroindol-5-ol Scaffold The indoline (2,3-dihydroindole) framework is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Ethyl-2,3-dihydroindol-5-ol Scaffold

The indoline (2,3-dihydroindole) framework is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Its saturated heterocyclic portion combined with an aromatic ring provides a unique three-dimensional structure that is amenable to diverse functionalization. The specific precursor, 1-Ethyl-2,3-dihydroindol-5-ol, offers a particularly valuable scaffold for drug discovery and organic synthesis. The presence of a phenolic hydroxyl group on the electron-rich benzene ring, coupled with a stable N-ethylated pyrrolidine ring, presents two distinct points for chemical modification. This allows for the strategic and regioselective introduction of various pharmacophores and functional groups, making it an ideal starting point for building libraries of complex molecules with potential biological activity.[1][2]

This guide provides a comprehensive overview of the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol and details its application in several key synthetic transformations. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Precursor: 1-Ethyl-2,3-dihydroindol-5-ol

The target precursor is not widely commercially available and must be prepared. A reliable synthetic route begins with the commercially available 5-hydroxyindoline. The key transformation is the selective N-alkylation of the indoline nitrogen. While the phenolic hydroxyl group also presents a potentially reactive site for alkylation, N-alkylation of indolines is a well-established and generally high-yielding process.[3]

Protocol 1: N-Ethylation of 5-Hydroxyindoline

This protocol details the selective ethylation of the secondary amine of 5-hydroxyindoline using ethyl iodide and a mild base.

Reaction Scheme: (A diagram would be placed here in a publication, showing 5-hydroxyindoline reacting with ethyl iodide in the presence of K2CO3 in acetonitrile to yield 1-Ethyl-2,3-dihydroindol-5-ol)

Materials:

  • 5-Hydroxyindoline (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxyindoline and anhydrous acetonitrile (approx. 0.1 M concentration of the starting material).

  • Add anhydrous potassium carbonate to the suspension. The use of a solid, non-nucleophilic base like K₂CO₃ is crucial to deprotonate the indoline nitrogen preferentially over the more acidic, but sterically hindered and electronically delocalized, phenol.

  • Begin vigorous stirring and add ethyl iodide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Ethyl-2,3-dihydroindol-5-ol as a pure solid.

Data Summary Table:

ParameterExpected Value/Observation
Starting Material 5-Hydroxyindoline
Reagents Ethyl Iodide, K₂CO₃
Solvent Acetonitrile
Reaction Time 4-6 hours
Temperature Reflux (~82°C)
Expected Yield 75-90% (based on analogous N-alkylations)
Purification Silica Gel Chromatography
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry
Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 1-Ethyl-2,3-dihydroindol-5-ol start 5-Hydroxyindoline reagents Ethyl Iodide, K2CO3 Acetonitrile, Reflux start->reagents workup Filtration & Concentration reagents->workup purification Silica Gel Chromatography workup->purification product 1-Ethyl-2,3-dihydroindol-5-ol purification->product

Caption: Proposed synthesis of the target precursor.

Part 2: Applications in Organic Synthesis

1-Ethyl-2,3-dihydroindol-5-ol is an activated aromatic system. The powerful electron-donating effects of both the hydroxyl group and the dihydro-pyrrole nitrogen render the benzene ring highly nucleophilic, particularly at the C4 and C6 positions, which are ortho to the hydroxyl group.[4] This high reactivity enables a range of useful electrophilic aromatic substitution reactions.

Application 1: Mannich Reaction for Aminomethylation

The Mannich reaction is a powerful tool for C-C bond formation, allowing the introduction of an aminomethyl group onto an acidic proton of an active hydrogen compound. In this case, the electron-rich aromatic ring of the precursor acts as the nucleophile.

Rationale: This one-pot, three-component reaction provides a rapid entry into compounds bearing a side-chain amine, a common feature in pharmacologically active molecules. The reaction is typically acid-catalyzed, which generates the electrophilic Eschenmoser's salt or a related iminium ion in situ.

Protocol 2: Regioselective Mannich Aminomethylation

Reaction Scheme: (A diagram would be placed here, showing 1-Ethyl-2,3-dihydroindol-5-ol reacting with formaldehyde and a secondary amine like dimethylamine in the presence of an acid catalyst to yield the 4- or 6-aminomethylated product).

Materials:

  • 1-Ethyl-2,3-dihydroindol-5-ol (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Dimethylamine (40% aqueous solution or as hydrochloride salt, 1.5 eq)

  • Acetic Acid

  • Ethanol

Step-by-Step Procedure:

  • In a flask, dissolve 1-Ethyl-2,3-dihydroindol-5-ol in ethanol.

  • Add acetic acid to act as both a solvent and a catalyst.

  • To the stirred solution, add dimethylamine followed by the aqueous formaldehyde solution. The order of addition can be critical; pre-mixing the amine and aldehyde to form the iminium ion before adding the indoline can sometimes improve yields.

  • Heat the mixture to a gentle reflux (around 80°C) for 2-4 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the potential regioisomers (4- and 6-substituted products).

Expected Products & Regioselectivity: The primary products will be the 4-(dimethylaminomethyl)-1-ethyl-2,3-dihydroindol-5-ol and the 6-(dimethylaminomethyl)-1-ethyl-2,3-dihydroindol-5-ol. The ratio of these isomers will depend on the precise reaction conditions and the steric environment around the aromatic ring. The C6 position is generally less sterically hindered, often leading to it being the major product.

Application 2: O-Alkylation for Ether Synthesis

The phenolic hydroxyl group can be readily converted into an ether linkage. This is a fundamental transformation for modifying solubility, metabolic stability, and receptor-binding properties of a potential drug candidate.

Rationale: The Williamson ether synthesis is a classic and reliable method for this transformation. Using a base to deprotonate the phenol creates a potent nucleophile (phenoxide) that readily displaces a halide from an alkyl halide.

Protocol 3: Williamson Ether Synthesis

Materials:

  • 1-Ethyl-2,3-dihydroindol-5-ol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Using NaH (for less reactive alkyl halides): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 1-Ethyl-2,3-dihydroindol-5-ol in a minimal amount of anhydrous DMF dropwise. Stir at 0°C for 30 minutes to allow for complete deprotonation (cessation of H₂ gas evolution).

  • Add the alkyl halide (e.g., benzyl bromide) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Using K₂CO₃ (for more reactive alkyl halides like benzyl or allyl halides): Combine 1-Ethyl-2,3-dihydroindol-5-ol, K₂CO₃, and the alkyl halide in DMF and heat to 60-80°C for 4-8 hours.

  • Work-up (for both methods): Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 5-alkoxy-1-ethyl-2,3-dihydroindole.

Application 3: N-Acylation of the Indoline Nitrogen (Post-Synthesis Modification)

While the target precursor is N-ethylated, it is important to note that the parent 5-hydroxyindoline can be N-acylated to introduce a variety of amide-based functional groups, which are prevalent in bioactive molecules.[5][6]

Rationale: N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and impart specific conformational constraints. This is a key strategy in modifying the pharmacokinetic properties of a lead compound. The reaction typically proceeds readily with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 4: N-Acylation of 5-Hydroxyindoline

Materials:

  • 5-Hydroxyindoline (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq) or Acetic Anhydride (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Dissolve 5-hydroxyindoline in anhydrous DCM and cool to 0°C.

  • Add the base (triethylamine or pyridine).

  • Add the acylating agent (e.g., benzoyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by recrystallization or chromatography.

Part 3: Advanced Synthetic Strategies

The 1-Ethyl-2,3-dihydroindol-5-ol scaffold can be elaborated into highly complex heterocyclic systems.

Pictet-Spengler Reaction via a Functionalized Intermediate

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures, which are common in alkaloid natural products.[7][8] While the precursor itself is not a direct substrate, it can be converted into one. For example, the Mannich product from Protocol 2 can be reduced to an aminoethyl derivative, which can then undergo an intramolecular Pictet-Spengler cyclization, or an external aldehyde can be used in an intermolecular reaction if an amine is installed on the ring through other means (e.g., nitration and reduction).

Workflow for Advanced Synthesis: Pictet-Spengler

G cluster_advanced Advanced Application: Pictet-Spengler Reaction precursor 1-Ethyl-2,3-dihydroindol-5-ol step1 Nitration (HNO3/H2SO4) at C6 precursor->step1 step2 Reduction (e.g., H2, Pd/C) -NO2 to -NH2 step1->step2 intermediate 6-Amino-1-ethyl-2,3- dihydroindol-5-ol step2->intermediate step3 Pictet-Spengler Reaction (with Aldehyde/Ketone, Acid Catalyst) intermediate->step3 final_product Complex Polycyclic Alkaloid-like Scaffold step3->final_product

Caption: A multi-step pathway to complex scaffolds.

Conclusion

1-Ethyl-2,3-dihydroindol-5-ol represents a strategically valuable and highly versatile precursor for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups—the nucleophilic aromatic ring and the phenolic hydroxyl group—allow for a wide array of chemical modifications. The protocols outlined in this guide for aminomethylation, etherification, and acylation provide reliable methods for elaborating this core structure. Furthermore, its potential for use in more complex, multi-step syntheses, such as the Pictet-Spengler reaction, underscores its utility in the construction of novel and potentially bioactive molecules for the pharmaceutical and agrochemical industries.

References

  • Fu, G. C. (n.d.). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]

  • White, M. C., et al. (n.d.). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl. PMC. [Link]

  • Li, C., et al. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

  • Wikipedia contributors. (2023, November 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bailey, P. D., & McLay, N. R. (n.d.). Use of the kinetically controlled Pictet-Spengler reaction in the asymmetric synthesis of indole alkaloids: Formal syntheses of (-)-ajmaline, (-)-koumine, (-)-taberpsychine, (-)-koumidine and (-)-suavoline. Heriot-Watt Research Portal. [Link]

  • Wikipedia contributors. (2024, February 17). 5-Hydroxyindoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Soderberg, B. C. G., et al. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. [Link]

  • Google Patents. (n.d.).
  • Kempa, S., et al. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. [Link]

  • Sundberg, R. J. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF. [Link]

  • YouTube. (2018, September 4). 21 Chemical Reactions of Indole. [Link]

Sources

Method

Application Note: Dihydroindoles as Melatonin Receptor Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Synthetic Methodologies, and Pharmacological Profiling of Indoline-based MT1/MT2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Synthetic Methodologies, and Pharmacological Profiling of Indoline-based MT1/MT2 Ligands

Introduction & Mechanistic Rationale

The endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) regulates circadian rhythms primarily through two G-protein-coupled receptors (GPCRs): MT1 and MT2. While traditional drug discovery has heavily relied on bioisosteric replacements of the planar indole core (e.g., benzofuran, indane), the reduction of the indole double bond to form a 2,3-dihydroindole (indoline) scaffold represents a powerful, yet underexplored, strategy for modulating receptor subtype selectivity and intrinsic activity[1].

The mechanistic causality behind utilizing dihydroindoles lies in the introduction of an sp3 -hybridized carbon at position 3 (C3) of the core, or the use of the indoline moiety as a bulky, out-of-plane substituent at the C2 position.

  • Core Modification: Converting the planar indole to a 2,3-dihydroindole alters the spatial trajectory of the crucial C3-acetamide side chain. This slight deviation from planarity typically reduces overall binding affinity but crucially shifts the ligand's functional profile from full agonism to partial agonism[1].

  • C2-Substitution: Conversely, appending an indoline ring to the C2 position of a standard melatonin core creates severe steric clashes within the MT1 binding pocket while being perfectly accommodated by the larger MT2 pocket. This hydrophobic interaction drives extreme MT2 selectivity and competitive antagonism[2].

Quantitative Data Summary

The table below summarizes the divergent pharmacological profiles achieved by integrating the dihydroindole (indoline) moiety into different regions of the melatonin pharmacophore.

Table 1: Pharmacological Profiles of Dihydroindole vs. Indole Melatonin Ligands

CompoundStructural ModificationMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)MT1 Intrinsic ActivityMT2 Intrinsic Activity
Melatonin Endogenous Indole Core0.1 – 0.30.1 – 0.31.00 (Full Agonist)1.00 (Full Agonist)
Compound 8a [1]2,3-Dihydroindole Core~776~4260.47 (Partial Agonist)0.37 (Partial Agonist)
Compound 6b [2]C2-Indoline Substituent1151.0AntagonistAntagonist
Compound 6e [2]C2-Indoline + Cyclobutane14000.001*AntagonistPartial Agonist

*Compound 6e exhibits biphasic binding at MT2 receptors; the value represents the high-affinity site[2].

MT1/MT2 Receptor Signaling & Ligand Modulation

To understand how these ligands function, it is critical to map the downstream signaling pathways. Both MT1 and MT2 receptors couple to Gi/o​ proteins to inhibit adenylyl cyclase (AC). However, MT2 uniquely couples to Gq​ to activate phospholipase C (PLC). Dihydroindole-based antagonists (like Compound 6b) block these pathways, preventing melatonin-induced cAMP suppression.

MT_Signaling Ligand Dihydroindole Ligand (MT2 Antagonist) MT1 MT1 Receptor (Gi/o coupled) Ligand->MT1 Low Affinity MT2 MT2 Receptor (Gi/o & Gq coupled) Ligand->MT2 High Affinity Blockade AC Adenylyl Cyclase MT1->AC Inhibits (-) MT2->AC Inhibits (-) PLC Phospholipase C MT2->PLC Activates (+) cAMP cAMP Levels ↓ AC->cAMP IP3 IP3 / DAG ↑ PLC->IP3

Figure 1: MT1/MT2 receptor signaling pathways modulated by dihydroindole-based antagonists.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydroindole Melatonin Analogues via Boron Hydride Reduction

This workflow details the generation of the 2,3-dihydroindole core from 2-oxindole precursors[1].

Step 1: Knoevenagel Condensation

  • Action: React isatin derivatives with cyanoacetic acid in the presence of triethylamine to yield 2-oxindolylacetonitriles.

  • Causality of Choice: This reaction efficiently establishes the critical C3 side chain necessary for melatonin receptor recognition prior to the reduction of the core ring[1].

Step 2: Global Core and Side-Chain Reduction

  • Action: Dissolve the 2-oxindolylacetonitrile in anhydrous THF. Add BH3​ -THF complex (excess) dropwise at 0°C, then reflux for 12 hours.

  • Causality of Choice: The oxindole lactam is highly stable and resistant to mild reducing agents (e.g., NaBH4​ ). BH3​ -THF provides the strong electrophilic hydride donation required to globally reduce both the lactam and the nitrile simultaneously, generating the required sp3 -hybridized C3 carbon of the 2,3-dihydroindole[1].

  • Validation (Self-Validating System): Monitor reaction completion via TLC. The complete disappearance of the carbonyl stretch (~1700 cm⁻¹) in FTIR confirms successful lactam reduction.

Step 3: Chemoselective Acetylation

  • Action: Treat the resulting primary amine with acetic anhydride in pyridine at room temperature.

  • Causality of Choice: Acetylation mimics the N-acetyl group of endogenous melatonin. This amide acts as the primary hydrogen-bond donor/acceptor within the MT1/MT2 binding pockets, which is strictly required for receptor anchoring[1].

SyntheticWorkflow A 2-Oxindole Precursor B NaBH4 / NiCl2 (Cyano Reduction) A->B Chemoselective C BH3-THF (Amide/Cyano Reduction) A->C Global Reduction D 2,3-Dihydroindole Intermediate B->D C->D E Acetylation (Ac2O / Pyridine) D->E F Dihydroindole Melatonin Ligand E->F

Figure 2: Synthetic workflow for 2,3-dihydroindole melatonin ligands via boron hydride reduction.

Protocol B: Radioligand Binding & Functional Efficacy Assays

This protocol is designed to quantify the binding affinity ( Ki​ ) and intrinsic functional activity of synthesized dihydroindole ligands[2].

Step 1: Membrane Preparation

  • Action: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Causality of Choice: Utilizing cloned human receptors in a null background (CHO cells naturally lack endogenous MT receptors) ensures that binding kinetics are strictly subtype-specific without off-target cross-reactivity[2].

Step 2: Competition Binding Assay

  • Action: Incubate membranes with 100 pM 2−[125I]iodomelatonin and varying concentrations of the dihydroindole ligand (1 pM – 10 µM) for 2 hours at 25°C. Terminate by rapid filtration through GF/B glass fiber filters.

  • Causality of Choice: 2−[125I]iodomelatonin is selected over [3H]melatonin due to its exceptionally high specific activity (>2000 Ci/mmol). This high resolution is critical for detecting biphasic binding curves (e.g., resolving the 1 pM high-affinity site of Compound 6e)[2].

  • Validation (Self-Validating System): Define non-specific binding (NSB) by adding 10 µM unlabeled melatonin to parallel wells. The assay is only considered valid if specific binding constitutes >80% of total binding. Calculate Ki​ using the Cheng-Prusoff equation.

Step 3: Intrinsic Activity Assessment (cAMP Assay)

  • Action: Stimulate cells with forskolin (to raise baseline cAMP) and measure the ligand's ability to inhibit cAMP production.

  • Causality of Choice: Binding affinity ( Ki​ ) does not equal functional efficacy. Because dihydroindoles often shift from full agonists to partial agonists or antagonists[1], quantifying cAMP inhibition is mandatory to classify the ligand's intrinsic activity accurately[2].

AssayWorkflow A Membrane Prep (CHO-hMT1/MT2) B Incubation (Ligand + 125I-Mel) A->B Add Tracers C Rapid Filtration (GF/B Filters) B->C Terminate D Scintillation Counting C->D Isolate Bound E Data Analysis (Cheng-Prusoff) D->E Calculate Ki

Figure 3: Radioligand competition binding assay workflow for MT1/MT2 receptor ligands.

References

  • [2] Zlotos, D.P., et al. "2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin Analogues: A Novel Class of MT2-Selective Melatonin Receptor Antagonists." Journal of Medicinal Chemistry, 2009, 52(3), 826-833. URL:[Link]

  • [1] Volkova, M.S., et al. "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." Molecules, 2022, 27(21), 7462. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side-reaction products in the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol

Technical Support Center: Synthesis of 1-Ethyl-2,3-dihydroindol-5-ol From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol. This molec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Ethyl-2,3-dihydroindol-5-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol. This molecule, a key intermediate in pharmaceutical development, presents unique synthetic challenges, primarily centered around the chemoselective ethylation of the 2,3-dihydroindol-5-ol (5-hydroxyindoline) core. This guide is designed to provide researchers, like yourself, with practical, field-tested insights to navigate common pitfalls, troubleshoot side-reactions, and optimize your synthetic route for higher purity and yield. We will move beyond simple procedural lists to explore the underlying chemical principles governing these transformations, empowering you to make informed, data-driven decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Ethyl-2,3-dihydroindol-5-ol, and what are their respective challenges?

There are two predominant strategies for synthesizing the target compound.

  • Route A: Ethylation of 2,3-dihydroindol-5-ol. This is the most direct approach, involving the N-alkylation of commercially available or prepared 5-hydroxyindoline using an ethylating agent. The principal challenge here is achieving chemoselectivity. The starting material possesses two nucleophilic sites: the secondary amine at the 1-position and the phenolic hydroxyl group at the 5-position. This leads to a competitive side-reaction, O-ethylation, which can significantly reduce the yield of the desired product.[1]

  • Route B: Reduction of a Precursor Indole. This strategy involves synthesizing 1-ethyl-5-hydroxyindole or a protected version first, followed by reduction of the indole double bond to form the dihydroindole (indoline). Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd/C, PtO₂) or chemical reduction.[2] The main challenge is the potential for incomplete reduction or side-reactions under harsh reducing conditions, such as hydrogenolysis of the hydroxyl group.

This guide will focus primarily on troubleshooting Route A, as controlling the N- vs. O-alkylation is the most frequently encountered issue.

Q2: What is the mechanistic basis for the common N- vs. O-ethylation side-reaction?

The formation of the O-ethylated byproduct, 1-Ethyl-5-ethoxy-2,3-dihydroindole, is a classic example of competing nucleophilic substitution. In the presence of a base (e.g., K₂CO₃, NaH), both the indoline nitrogen and the phenolic oxygen can be deprotonated.

  • N-Deprotonation: The secondary amine is deprotonated to form an amide anion, which is a potent nucleophile.

  • O-Deprotonation: The phenolic hydroxyl group is deprotonated to form a phenoxide anion, which is also an excellent nucleophile.

These two anions compete for the electrophilic ethylating agent (e.g., ethyl iodide). The ratio of N-alkylation to O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and counter-ion (the Pearson HSAB principle can be a useful guide here).

G cluster_0 Reaction Pathways start 2,3-dihydroindol-5-ol + Base + Et-I N_anion N-deprotonated Intermediate (Amide Anion) start->N_anion N-H Deprotonation O_anion O-deprotonated Intermediate (Phenoxide Anion) start->O_anion O-H Deprotonation product Desired Product: 1-Ethyl-2,3-dihydroindol-5-ol N_anion->product N-Ethylation (Desired) byproduct Side-Product: 1-Ethyl-5-ethoxy-2,3-dihydroindole O_anion->byproduct O-Ethylation (Side-Reaction) G start Low Conversion of Starting Material q1 Are you using a strong base (e.g., NaH)? start->q1 a1_yes Ensure Anhydrous Conditions (Dry Solvents/Glassware) q1->a1_yes Yes a1_no Check Reagent Quality (Fresh Base & Alkyl Halide) q1->a1_no No q2 Is reaction still slow? a1_yes->q2 a1_no->q2 a2_yes 1. Increase Temperature Moderately 2. Add Catalytic KI q2->a2_yes Yes end Reaction Optimized q2->end No a2_yes->end

Sources

Optimization

Scaling up the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol without compromising purity

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Ethyl-2,3-dihydroindo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol (1-ethylindolin-5-ol).

Transitioning this N-alkylation from a milligram-scale laboratory curiosity to a multi-kilogram manufacturing process introduces severe challenges regarding oxidative degradation, thermal management, and product isolation. This document bypasses generic advice to provide field-validated, mechanistic troubleshooting for achieving high-purity scale-up.

Process Architecture & Mechanistic Workflow

The most scalable and atom-economical route to 1-ethyl-2,3-dihydroindol-5-ol is the direct reductive amination of indolin-5-ol with acetaldehyde.

ProcessFlow SM Indolin-5-ol (Starting Material) Intermediate1 Hemiaminal Formation (Equilibrium) SM->Intermediate1 Reagent Acetaldehyde (Controlled Dosing) Reagent->Intermediate1 Intermediate2 Iminium Cation (Reactive Species) Intermediate1->Intermediate2 - H2O Reduction Catalytic Hydrogenation (H2, Pd/C, 5 bar) Intermediate2->Reduction FreeBase 1-Ethylindolin-5-ol (Air-Sensitive Free Base) Reduction->FreeBase Reduction Product 1-Ethylindolin-5-ol HCl (Stable Salt Isolation) FreeBase->Product HCl (g) in EtOAc

Fig 1. Mechanistic workflow for the scalable reductive amination of indolin-5-ol.

Troubleshooting & FAQs

Q1: During the reductive amination, the reaction mixture turns dark brown/black, and the isolated yield is poor. What causes this and how can it be prevented?

The Causality: 5-Hydroxyindoline derivatives are highly electron-rich aromatic systems. The lone pair on the indoline nitrogen strongly donates electron density into the aromatic ring, making the phenol highly susceptible to single-electron oxidation. Trace oxygen in the reactor rapidly oxidizes the substrate into a highly reactive iminoquinone radical, which subsequently polymerizes to form dark, tarry byproducts [1]. The Solution: You must treat the substrate with the same precautions as an air-sensitive organometallic reagent.

  • Sparge all reaction solvents (methanol/ethyl acetate) with subsurface nitrogen for at least 30 minutes prior to use.

  • Maintain a strict inert atmosphere during catalyst loading.

  • Incorporate a mild antioxidant, such as 0.1% w/v ascorbic acid, during the downstream aqueous workup or solvent exchange to quench any transient radicals before they polymerize.

Q2: Why is catalytic hydrogenation (H₂ / Pd/C) recommended over Sodium Triacetoxyborohydride (STAB) for multi-kilogram scale-up?

The Causality: STAB is the gold standard for lab-scale reductive aminations due to its operational simplicity and selectivity [2]. However, STAB is fundamentally unsuited for large-scale manufacturing. It generates stoichiometric amounts of borate waste (drastically inflating the E-factor) and the hydride transfer is highly exothermic, creating a thermal runaway risk in large vessels [3]. The Solution: Catalytic hydrogenation using 10% Pd/C under 5 bar of H₂ gas provides near-perfect atom economy (water is the only byproduct). It eliminates boron contamination in the final active pharmaceutical ingredient (API) and allows the reaction exotherm to be controlled entirely by the dosing rate of the aldehyde.

Q3: I am seeing a high percentage of unidentifiable impurities and poor conversion. How do I minimize the formation of acetaldehyde byproducts?

The Causality: Acetaldehyde is highly prone to self-condensation (aldol reactions) under both acidic and basic conditions. If acetaldehyde is added as a single bolus to the reactor, the local concentration spikes. The rate of self-condensation into paraldehyde or aldol polymers outcompetes the rate of hemiaminal formation with the indoline [4]. The Solution: Implement continuous, controlled dosing. By dosing acetaldehyde slowly at sub-ambient temperatures (0–5 °C) directly into the pressurized hydrogenation vessel, the transient iminium ion is reduced to the N-ethyl product by the Pd/C catalyst faster than the free acetaldehyde can self-condense.

Q4: The free base of 1-ethyl-2,3-dihydroindol-5-ol is an oily, unstable residue. What is the most scalable isolation protocol that avoids tedious chromatography?

The Causality: The free base is an amorphous, low-melting solid or oil that degrades upon prolonged exposure to air and light. Column chromatography is not a viable unit operation for scale-up due to solvent consumption and time. The Solution: Isolate the product as a hydrochloride salt. Dissolving the crude free base in an aprotic solvent (like ethyl acetate) and introducing anhydrous HCl gas forces the quantitative precipitation of 1-ethyl-2,3-dihydroindol-5-ol hydrochloride. This salt is highly crystalline, completely resistant to air oxidation, and easily isolated via standard filtration centrifuges.

Quantitative Process Comparison

The following table summarizes the critical metrics when transitioning from a lab-scale STAB protocol to a manufacturing-scale catalytic hydrogenation protocol.

Process ParameterLab Scale (STAB Method)Scale-Up (Catalytic H₂ / Pd/C)
Reducing Agent NaBH(OAc)₃ (1.5 - 2.0 eq)H₂ gas (5 bar)
Atom Economy Low (Stoichiometric borate waste)High (Water is the only byproduct)
Exotherm Control Difficult (Bolus addition risks thermal runaway)Excellent (Controlled via acetaldehyde dosing)
Typical Yield 70 - 85% (Requires chromatography)> 92% (Direct salt crystallization)
Purity (HPLC) ~95% (Prone to trace boron impurities)> 99.5% (As hydrochloride salt)
E-factor > 50< 10

Validated Step-by-Step Protocol: Catalytic Reductive Amination

This protocol is a self-validating system designed for a 1.0 kg scale. It incorporates built-in analytical holds to ensure process safety and product purity.

Phase 1: Reactor Preparation & Inerting

  • Charge a 20 L Hastelloy pressure reactor with 1.0 kg (7.4 mol) of indolin-5-ol and 10 L of pre-degassed methanol.

  • Under a strict nitrogen blanket, carefully charge 100 g of 10% Pd/C (50% wet). (Critical Safety Note: Dry Pd/C is pyrophoric and will ignite methanol vapors upon contact with air).

  • Seal the reactor. Perform three vacuum/nitrogen purge cycles (to 3 bar), followed by three vacuum/hydrogen purge cycles (to 3 bar) to ensure complete oxygen removal.

Phase 2: Reaction Execution 4. Pressurize the reactor to 5 bar with H₂ gas and engage the cooling jacket to bring the internal temperature to 0–5 °C. 5. Using a high-pressure dosing pump, continuously dose 360 g of anhydrous acetaldehyde (8.1 mol, 1.1 eq) into the reactor over a period of 4 hours. 6. Modulate the dosing rate to ensure the internal temperature does not exceed 10 °C. Maintain H₂ pressure at 5 bar throughout the dosing phase. 7. Upon completion of dosing, warm the reactor to 15 °C and mature the reaction for 2 hours. 8. Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted indolin-5-ol is < 1.0% AUC.

Phase 3: Isolation & Salt Formation 9. Vent the hydrogen gas and purge the reactor thoroughly with nitrogen. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with 2 L of degassed methanol. 10. Concentrate the filtrate under reduced pressure (maximum bath temperature 35 °C) to yield the crude free base as an oil. 11. Redissolve the crude oil in 8 L of degassed ethyl acetate containing 0.1% w/v ascorbic acid (to prevent transient oxidation). 12. Cool the solution to 0 °C. Slowly introduce anhydrous HCl gas (or dose 2 M HCl in diethyl ether) under vigorous stirring until the solution reaches pH 2. A dense, off-white precipitate will form immediately. 13. Filter the precipitated 1-ethyl-2,3-dihydroindol-5-ol hydrochloride. Wash the cake with 2 L of cold ethyl acetate and dry under vacuum at 40 °C to a constant weight.

References

  • Electrochemical Studies Of 2,5-dihydroxyphenylalanine And Its Congeners Lehigh Preserve URL:[Link]

  • Reductive aminations by imine reductases: from milligrams to tons RSC Publishing URL:[Link]

  • The Strategic Use of 3-Allyl-1H-indole in the Synthesis of Tryptamine-Based Alkaloids ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Characterization of Hygroscopic Indole Salts

Welcome to the technical support center for the characterization of hygroscopic indole salts. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of hygroscopic indole salts. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these moisture-sensitive compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of accurate and reliable data during your experimental work.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity, the tendency of a solid to absorb or adsorb moisture from the environment, poses significant hurdles in the characterization of pharmaceutical compounds like indole salts.[1][2][3] This moisture uptake can lead to a cascade of undesirable physical and chemical changes, including alterations in crystal structure, degradation, and diminished therapeutic performance.[1] For drug development professionals, a thorough understanding and precise characterization of a salt's hygroscopic nature are paramount for ensuring product stability, defining storage conditions, and selecting appropriate packaging.[4][5][6]

This guide will navigate the complexities of handling and analyzing these materials, providing practical solutions to common experimental pitfalls.

Troubleshooting Guide

This section addresses specific problems you may encounter during the characterization of hygroscopic indole salts, offering step-by-step solutions and the rationale behind them.

Problem 1: Inconsistent or Non-Reproducible Water Content Results from Karl Fischer (KF) Titration.

Symptoms:

  • Varying water content values for the same batch of sample.

  • High drift in the Karl Fischer titrator.[7]

  • Difficulty in reaching a stable endpoint during titration.

Possible Causes & Solutions:

  • Atmospheric Moisture Contamination: Hygroscopic samples readily absorb moisture from the air during handling and analysis.[7]

    • Solution: Minimize sample exposure to the atmosphere. Use a glove box with controlled low humidity for sample preparation. Quickly weigh and seal the sample in the titration vessel.

  • Improper Sample Handling: The transfer of the sample into the KF titrator is a critical step where moisture can be introduced.

    • Solution: Use a dry, clean spatula and weighing boat. For highly hygroscopic materials, consider using a KF oven with a gas extraction system. This method heats the sample in a sealed vial, and a dry carrier gas transports the vaporized water to the titration cell, preventing atmospheric contamination.[8][9]

  • Reagent Degradation: Karl Fischer reagents can become exhausted or contaminated over time, leading to inaccurate results.[7]

    • Solution: Regularly replace the Karl Fischer reagents according to the manufacturer's recommendations. Ensure the titration cell is properly sealed to prevent moisture ingress.[7]

  • Interfering Side Reactions: Some indole salts may react with the components of the Karl Fischer reagent, leading to false high or low water content readings.

    • Solution: Consult the literature for known incompatibilities of your specific indole salt with KF reagents. If a reaction is suspected, consider using a KF oven system to physically separate the sample from the reagents.

Problem 2: Changes in Crystal Form Observed During or After Dynamic Vapor Sorption (DVS) Analysis.

Symptoms:

  • The X-ray Powder Diffraction (XRPD) pattern of the sample post-DVS analysis is different from the initial pattern.[3][10]

  • Hysteresis in the sorption-desorption isotherm from DVS analysis.[11]

Possible Causes & Solutions:

  • Hydrate Formation: The indole salt may be forming a stable hydrate at a specific relative humidity (RH).[10]

    • Solution: This is not necessarily a problem but a key piece of characterization data. The DVS experiment has successfully identified a critical humidity point. Correlate the step-change in mass on the DVS isotherm with the RH at which it occurs. This information is crucial for defining storage and handling conditions.[10]

  • Deliquescence: At high RH, the sample may absorb enough water to dissolve and form a solution.

    • Solution: The DVS data will show a continuous and significant mass increase. This deliquescence point is a critical stability parameter. Subsequent XRPD analysis will likely show an amorphous halo or a different crystalline pattern if the material recrystallizes upon drying.

  • Amorphous Conversion: A crystalline sample may convert to an amorphous form at high humidity.

    • Solution: The post-DVS XRPD will show a broad, non-distinct pattern (halo) instead of sharp peaks.[12] This indicates a loss of long-range crystalline order.

Workflow for Investigating Solid-State Changes with DVS:

DVS_Workflow Start Start: Hygroscopic Indole Salt Initial_XRPD Initial XRPD Analysis Start->Initial_XRPD DVS Dynamic Vapor Sorption (DVS) Analysis Initial_XRPD->DVS Post_DVS_XRPD Post-DVS XRPD Analysis DVS->Post_DVS_XRPD Compare Compare Initial and Post-DVS XRPD Patterns Post_DVS_XRPD->Compare No_Change No Change in Crystal Form Compare->No_Change Identical Change Change in Crystal Form Detected Compare->Change Different End End: Characterized Solid-State Behavior No_Change->End Analyze_DVS Analyze DVS Isotherm for Inflection Points Change->Analyze_DVS Correlate Correlate XRPD Changes with RH from DVS Analyze_DVS->Correlate Correlate->End

Caption: Workflow for DVS and XRPD analysis.

Problem 3: Difficulty Obtaining a High-Quality X-ray Powder Diffraction (XRPD) Pattern.

Symptoms:

  • Broad, poorly defined peaks in the diffractogram.

  • High background noise.

  • Preferred orientation effects (peak intensities do not match reference data).

Possible Causes & Solutions:

  • Amorphous Content: The sample may be partially or fully amorphous due to moisture-induced transformations.

    • Solution: Use a controlled environment sample holder for the XRPD analysis. If the sample is inherently amorphous, this is an important characteristic to note.

  • Small Crystallite Size: Very small crystals can lead to peak broadening.[13]

    • Solution: While difficult to change, this is an intrinsic property of the material. Advanced analysis of the peak shape can provide information on crystallite size.

  • Moisture-Induced Sample Changes During Preparation: Grinding the sample to the appropriate particle size can introduce moisture.

    • Solution: If grinding is necessary, perform it in a low-humidity environment. Alternatively, use a gentle sample preparation method that does not require grinding.

  • Sample Mounting: Improper sample packing can lead to poor data quality.

    • Solution: Ensure the sample is packed level with the surface of the sample holder. For small sample amounts (10-50 mg), use a low-background sample holder.[14]

Frequently Asked Questions (FAQs)

Q1: What is the difference between water content determined by Karl Fischer titration and mass gain observed in DVS?

A1: Karl Fischer titration measures the total water content (both bound as hydrates and adsorbed surface water) in a sample at a single point in time.[8][15][16] In contrast, Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.[17][18][19] DVS provides information on the hygroscopic behavior of a material across a humidity spectrum, including the formation of hydrates and deliquescence points.[10][18]

Q2: How can I determine if my indole salt forms a hydrate?

A2: A combination of techniques is recommended for unambiguous hydrate identification:

  • Dynamic Vapor Sorption (DVS): A step-wise increase in mass on the sorption isotherm at a specific RH can indicate hydrate formation.[10]

  • Thermogravimetric Analysis (TGA): A distinct mass loss step upon heating can correspond to the loss of water from a hydrate.[20][21][22] The temperature of this mass loss can provide information on the stability of the hydrate.

  • X-ray Powder Diffraction (XRPD): A change in the crystal structure, evidenced by a different XRPD pattern after exposure to humidity, is a strong indicator of hydrate formation.[2][12]

  • Vibrational Spectroscopy (FTIR/Raman): The formation of hydrates can lead to changes in the vibrational spectra, particularly in the O-H stretching region.[23][24][25][26]

Q3: What are the best practices for storing hygroscopic indole salts in the lab?

A3: Proper storage is crucial to maintain the integrity of hygroscopic materials.[4][5][6]

  • Primary Container: Store the salt in a tightly sealed, low-permeability container. Amber glass is often a good choice to also protect against light.[4]

  • Secondary Container: Place the primary container inside a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).

  • Controlled Environment: If possible, store in a controlled humidity environment or a nitrogen cabinet.[4]

  • Temperature Control: Store at the recommended temperature, as temperature fluctuations can affect humidity levels.[4][27]

Q4: How does hygroscopicity impact the stability of an indole salt?

A4: Moisture uptake can significantly impact stability in several ways:

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, leading to the formation of impurities.[2][4]

  • Physical Changes: Moisture can induce changes in the solid-state form, such as converting an anhydrous form to a less soluble hydrate, or an amorphous form which may have different physical properties.[1][10]

  • Manufacturing and Formulation Challenges: Highly hygroscopic materials can be difficult to handle during manufacturing processes, leading to issues with powder flow, caking, and content uniformity.[1][2][3]

Q5: According to regulatory guidelines, what level of hygroscopicity is considered acceptable?

A5: Regulatory bodies like the ICH (International Council for Harmonisation) do not set a single "acceptable" level of hygroscopicity. Instead, they require a thorough characterization of the drug substance's hygroscopic nature.[28][29][30] This data is used to justify the proposed storage conditions, shelf-life, and packaging.[28][31][32] The classification of hygroscopicity is often based on the percentage of water uptake at a specific relative humidity (e.g., 25°C/80% RH).[10]

Hygroscopicity Classification Table

Hygroscopicity ClassWater Uptake (% w/w) at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Moderately hygroscopic2% to < 15%
Very hygroscopic≥ 15%
Source: Adapted from pharmaceutical development and technology literature.[10]

Key Analytical Techniques: Protocols and Considerations

Protocol: Water Content Determination by Coulometric Karl Fischer Titration with Oven
  • Instrument Preparation: Set up the Karl Fischer titrator with fresh reagents. Allow the instrument to stabilize and perform a drift check to ensure a low, stable baseline.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh 10-20 mg of the indole salt into a clean, dry KF vial.

  • Sealing: Immediately seal the vial with a septum cap.

  • Analysis: Place the vial in the KF oven autosampler. Set the oven temperature to a value that is high enough to drive off the water but below the decomposition temperature of the salt (determined by TGA).

  • Titration: Initiate the analysis. The instrument will pierce the septum, and a stream of dry carrier gas will transport the vaporized water from the sample vial to the titration cell.

  • Endpoint and Calculation: The titration proceeds until the endpoint is reached. The instrument software will calculate the water content based on the amount of iodine generated.[16]

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place approximately 10-20 mg of the indole salt onto the DVS sample pan.

  • Initial Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved.

  • Sorption Cycle: Increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.[18]

  • Desorption Cycle: Decrease the relative humidity in the same steps from 90% back to 0% RH, allowing for mass equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a sorption-desorption isotherm. Analyze the isotherm for the total mass gain, the presence of hysteresis, and any sharp inflections that may indicate a phase change.[19]

Decision Tree for Analytical Approach:

Analytical_Decision_Tree Start Characterization of a New Indole Salt Question1 Need to Quantify Total Water Content? Start->Question1 KF Use Karl Fischer Titration Question1->KF Yes Question2 Need to Understand Behavior vs. Humidity? Question1->Question2 No KF->Question2 DVS Use Dynamic Vapor Sorption (DVS) Question2->DVS Yes End Comprehensive Characterization Profile Question2->End No Question3 Is there a Solid-State Change? DVS->Question3 XRPD_TGA Use XRPD and TGA Question3->XRPD_TGA Yes (indicated by DVS) Question3->End No XRPD_TGA->End

Caption: Decision tree for selecting analytical methods.

References

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (URL: )
  • Dynamic Vapor Sorption - DVS Systems - ProUmid. (URL: )
  • Moisture Content by Karl Fischer Titr
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (URL: [Link])

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Thermogravimetric Analysis and Crystalline Hydr
  • ICH Q1 Stability Testing Guidelines - MasterControl. (URL: [Link])

  • Storage of API's at CyberFreight. (URL: [Link])

  • Thermogravimetric Analysis - Improved Pharma. (URL: [Link])

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])

  • Theoretical study of infrared and Raman spectra of hydrated magnesium sulfate salts. (URL: [Link])

  • Hydration-Shell Vibrational Spectroscopy | Journal of the American Chemical Society. (URL: [Link])

  • Hydration-Shell Vibrational Spectroscopy - PubMed. (URL: [Link])

  • Theoretical study of infrared and Raman spectra of hydrated magnesium sulfate salts. (URL: [Link])

  • ICH Q1 guideline on stability testing of drug substances and drug products. (URL: [Link])

  • Vibrational Raman Spectroscopy of the Hydration Shell of Ions - MDPI. (URL: [Link])

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka. (URL: [Link])

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review. (URL: [Link])

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (URL: [Link])

  • Dynamic Vapor Sorption | AQUALAB. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (URL: [Link])

  • TGA curves of the RBM solvates: (a) RBM/DMSO, (b) RBM/CH2Cl2, (c)... - ResearchGate. (URL: [Link])

  • What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. (URL: [Link])

  • Proper Storage Conditions for Your APIs - GMP Trends. (URL: [Link])

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (URL: [Link])

  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. (URL: [Link])

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. (URL: [Link])

  • Karl Fischer titration - Wikipedia. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (URL: [Link])

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (URL: [Link])

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (URL: [Link])

  • Frequently Asked Questions – X-ray Powder Diffraction - Triclinic Labs. (URL: [Link])

  • Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. (URL: [Link])

  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (URL: [Link])

  • X-ray Powder Diffraction in Conservation Science: Towards Routine Crystal Structure Determination of Corrosion Products on Heritage Art Objects - PMC. (URL: [Link])

  • Analytical Techniques and Strategies for Salt/Co-crystal Characterization - Books. (URL: [Link])

  • Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture | Request PDF - ResearchGate. (URL: [Link])

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP. (URL: [Link])

  • hygroscopic salt particles: Topics by Science.gov. (URL: [Link])

  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate - ACP. (URL: [Link])

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Optimization

Technical Support Center: Optimizing Crystal Quality for X-ray Crystallography

Welcome to the technical support center for X-ray crystallography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their macromolecular cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for X-ray crystallography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their macromolecular crystals. Here, we synthesize technical principles with field-proven insights to help you overcome common crystallization challenges and obtain high-resolution diffraction data.

Troubleshooting Guide: From No Crystals to High-Resolution Diffraction

This section addresses specific issues encountered during crystallization experiments, offering explanations for their underlying causes and providing actionable protocols to resolve them.

Issue 1: No Crystals or Amorphous Precipitate

The complete absence of crystals or the formation of non-crystalline, amorphous precipitate are common initial outcomes in a crystallization screen. This indicates that the supersaturation level of the protein solution is not within the narrow "crystallization zone" of the phase diagram.

Causality: Supersaturation is the driving force for crystallization; however, if it is too high, protein molecules rapidly aggregate and fall out of solution as an amorphous precipitate.[1][2] Conversely, if supersaturation is too low, the protein remains soluble, and no nucleation occurs.[1]

Troubleshooting Workflow:

start Initial Screen: No Crystals or Precipitate protein_conc Is Protein Concentration Optimal? start->protein_conc protein_conc->start No, adjust & re-screen precipitant_conc Adjust Precipitant/pH protein_conc->precipitant_conc Yes additives Screen Additives precipitant_conc->additives No improvement success Crystals Formed precipitant_conc->success Improvement seeding Attempt Microseeding additives->seeding No improvement additives->success Improvement protein_eng Consider Protein Engineering seeding->protein_eng No improvement seeding->success Improvement

Caption: Decision workflow for addressing the absence of crystals.

Step-by-Step Protocols:

  • Optimize Protein Concentration:

    • Rationale: The optimal protein concentration is protein-specific and must be determined empirically.[3] A majority of clear drops suggests the concentration is too low, while heavy precipitation often indicates it's too high.[3][4]

    • Protocol:

      • If most drops are clear, double the protein concentration and repeat the screen.[5]

      • If heavy precipitate is observed, halve the protein concentration and re-screen.[4]

      • As a starting point, a concentration of 5-20 mg/mL is typical for many proteins.[4]

  • Systematic Variation of Precipitant and pH:

    • Rationale: Fine-tuning the precipitant concentration and pH can guide the experiment into the metastable zone, which is optimal for crystal growth.[6]

    • Protocol:

      • Create a grid screen around the promising initial conditions.

      • Vary the precipitant concentration in increments of 2-5%.[1]

      • Adjust the pH in increments of 0.2-0.5 units above and below the initial condition.[7]

  • Introduce Additives:

    • Rationale: Additives can alter protein solubility, mediate crystal contacts, and stabilize the protein.[8]

    • Protocol:

      • Utilize a commercial additive screen or prepare a custom set.

      • Common additives include salts (e.g., MgCl₂, CaCl₂), small molecules (e.g., spermine), and non-detergent sulfobetaines.[8][9]

      • For membrane proteins, screening different detergents and their concentrations is crucial.[9][10]

Additive TypeCommon ExamplesTypical ConcentrationPotential Effect
Divalent CationsMgCl₂, CaCl₂2-10 mMMediate crystal contacts
OrganicsIsopropyl Alcohol (IPA)2-10% (v/v)Reduce aggregation
PolyaminesSpermine, Spermidine1-10 mMStabilize nucleic acids and some proteins
Detergents (for membrane proteins)DDM, OGVariable (around CMC)Solubilize and stabilize
Issue 2: Small, Needle-like, or Poorly Formed Crystals

The formation of small, poorly shaped crystals indicates that nucleation is occurring, but growth is suboptimal. This is often due to an excessive number of nucleation sites or rapid crystal growth.[11]

Causality: When nucleation is too rapid, many small crystals form instead of a few large ones.[11] The morphology of the crystal is influenced by the solvent and the relative growth rates of different crystal faces.[12][13]

Troubleshooting Workflow:

start Small/Poorly Formed Crystals optimize_conc Optimize Protein/Precipitant Conc. start->optimize_conc temp_control Vary Temperature optimize_conc->temp_control No/Minor Improvement success Improved Crystal Size/Morphology optimize_conc->success Improvement microseeding Implement Microseeding temp_control->microseeding No/Minor Improvement temp_control->success Improvement additives Screen Additives microseeding->additives Still suboptimal microseeding->success Improvement additives->success

Caption: Workflow for improving the size and shape of existing crystals.

Step-by-Step Protocols:

  • Refine Supersaturation Levels:

    • Rationale: Reducing the level of supersaturation can slow down nucleation and encourage the growth of larger, more ordered crystals.[6]

    • Protocol:

      • Slightly decrease the protein or precipitant concentration.[4]

      • Consider increasing the volume of the crystallization drop, as this can slow equilibration and lead to larger crystals.[4]

  • Temperature Optimization:

    • Rationale: Temperature affects protein solubility and the kinetics of crystallization. Lower temperatures often slow growth, which can improve crystal quality.[14]

    • Protocol:

      • Set up crystallization trials at different temperatures, for example, 4°C and 20°C.

      • Be aware that temperature can also shift the phase diagram, so re-optimization of concentrations may be necessary.

  • Microseeding:

    • Rationale: Microseeding separates nucleation from growth by introducing pre-formed crystal nuclei into a solution in the metastable zone, allowing for controlled growth.[15][16]

    • Protocol:

      • Harvest existing small crystals and transfer them to a small volume of stabilization solution.

      • Crush the crystals into a seed stock using a seed bead.

      • Perform serial dilutions of the seed stock.

      • Introduce a small amount of the diluted seed stock into fresh crystallization drops. A "combinatorial" approach, testing various seed dilutions, is often effective.[15]

Issue 3: Crystals Diffract Poorly

Visually appealing crystals that yield weak or low-resolution diffraction data are a common and frustrating problem. This indicates a high degree of internal disorder within the crystal lattice.[17]

Causality: Poor diffraction can be caused by a high solvent content, leading to loose molecular packing, or by the presence of flexible regions in the protein that are not well-ordered in the crystal lattice.[17][18] Damage during cryo-cooling can also degrade diffraction quality.[19]

Troubleshooting Workflow:

start Poorly Diffracting Crystals cryo Optimize Cryoprotection start->cryo dehydration Perform Dehydration cryo->dehydration No/Minor Improvement success Improved Diffraction cryo->success Improvement annealing Attempt Annealing dehydration->annealing No/Minor Improvement dehydration->success Improvement protein_mod Consider Protein Modification annealing->protein_mod No/Minor Improvement annealing->success Improvement

Caption: Strategies to enhance the diffraction quality of crystals.

Step-by-Step Protocols:

  • Optimize Cryoprotection:

    • Rationale: Improper cryoprotection can lead to the formation of crystalline ice, which damages the crystal lattice and degrades diffraction.[20]

    • Protocol:

      • Screen a variety of cryoprotectants (e.g., glycerol, ethylene glycol, PEG 400).

      • Perform a stepwise transfer of the crystal into increasing concentrations of the cryoprotectant to avoid osmotic shock.[7]

      • Test for diffraction at room temperature to determine if the issue is cryo-related.[20]

  • Crystal Dehydration:

    • Rationale: Controlled removal of solvent from the crystal can cause the unit cell to shrink, leading to tighter molecular packing and improved order, which can dramatically enhance diffraction resolution.[17][21]

    • Protocol:

      • Vapor Diffusion Method: Add a dehydrating agent, such as a highly concentrated salt solution (e.g., 13 M potassium formate), to the reservoir of the crystallization well and allow it to equilibrate overnight.[22][23]

      • Controlled Humidity: Use a humidity control device to systematically lower the relative humidity around the crystal.[24]

  • Crystal Annealing:

    • Rationale: This process involves briefly warming a cryo-cooled crystal and then re-cooling it. This can relieve mechanical stress within the lattice and reduce mosaicity, thereby improving diffraction quality.[25][26]

    • Protocol (Flash Annealing):

      • Mount the cryo-cooled crystal on the goniometer in the cryostream.

      • Block the cryostream for 1-2 seconds, allowing the crystal to momentarily thaw.

      • Unblock the stream to rapidly re-freeze the crystal.

      • Repeat this cycle 2-3 times.[25][27]

Issue 4: Twinned Crystals

Crystal twinning occurs when two or more separate crystal lattices grow from the same point but in different orientations.[28] This can complicate or prevent structure solution because the diffraction patterns from the different lattices are superimposed.[29]

Causality: Twinning is a crystal growth defect. Pseudo-merohedral twinning, a common type, can occur when the crystal's unit cell dimensions coincidentally mimic a higher symmetry system.[30]

Troubleshooting and Management:

  • Identify Twinning: Twinning can be suspected if structure solution is difficult despite seemingly good data. Software can analyze diffraction data to detect twinning and determine the twin law.[30][31]

  • Experimental Approaches to Reduce Twinning:

    • Microseeding: Using twinned crystals as a seed stock for new crystallization trials under slightly different conditions (e.g., lower supersaturation) can sometimes produce untwinned crystals, potentially in a different space group.[32]

    • Optimization: Systematically varying growth conditions such as temperature, pH, and precipitant concentration may identify a regime where untwinned crystals grow.[28]

  • Data Processing:

    • Detwinning: If twinning cannot be eliminated experimentally, specialized software can be used to "detwin" the data, separating the superimposed intensities from the different twin domains, which may allow for successful structure refinement.[29]

Frequently Asked Questions (FAQs)

Q1: What is the minimum protein purity required for crystallization? A: A purity of >95% is highly recommended. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction.[3][18]

Q2: How do I choose a starting protein concentration? A: While protein-dependent, a good starting range is typically 5-10 mg/mL.[3] If initial screens show widespread precipitation, reduce the concentration. If they are mostly clear, increase it.[4]

Q3: My protein has flexible loops. How can I improve its chances of crystallization? A: Flexible regions can prevent the formation of a stable crystal lattice.[18] Consider protein engineering strategies such as:

  • Truncation: Remove flexible N- or C-terminal regions.[7]

  • Surface Entropy Reduction (SER): Mutate surface residues with high conformational entropy (like lysine or glutamate) to smaller, less flexible residues like alanine.[18]

Q4: What is the role of detergents in membrane protein crystallization? A: Detergents are essential for solubilizing membrane proteins and keeping them stable in solution.[9] The choice of detergent and its concentration are critical parameters that must be optimized, as they define the properties of the protein-detergent complex which is the entity that crystallizes.[10]

Q5: Can I use crystals that have been stored for a long time? A: It's best to use freshly grown crystals whenever possible. Crystals can degrade over time, even in their mother liquor, which can lead to a decrease in diffraction quality.[7][19]

References

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Synsight.
  • From Solution to Crystal: Mastering Protein Crystallization. (2025, March 5).
  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.Net.
  • Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction.Hampton Research.
  • Protein Crystallization | Create L
  • Improving diffraction resolution using a new dehydration method.Acta Crystallographica Section D: Biological Crystallography.
  • Using Crystallography to Resolve Protein Structure. (2013, March 11). Biocompare.
  • How to improve the diffraction quality of protein crystals? (2018, July 3).
  • Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening.Journal of Visualized Experiments.
  • A generic protocol for protein crystal dehydration using the HC1b humidity controller.Acta Crystallographica Section D: Structural Biology.
  • Twinning by Pseudo Merohedry in SHELXL: Generation of TWIN Law for a pseudomerohedral twin structure. (2021, November 9). YouTube.
  • Optimizing Protein Production and Purification for Crystallography. (2025, April 10).
  • A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. (2022, March 1). IUCr Journals.
  • Growing X-ray Quality Crystals.TU Graz.
  • Protein Crystallography Course - Protein Crystallization. (2006, December 24). University of Cambridge.
  • A drug discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. (2021, November 23). bioRxiv.
  • A flash-annealing technique to improve diffraction limits and lower mosaicity in crystals of glycerol kinase.IUCr Journals.
  • Is there any way to improve the diffraction of a protein crystal? (2015, May 17).
  • Post-crystallization treatments for improving diffraction quality of protein crystals. (2005, September 15). IUCr Journals.
  • Protein XRD Protocols - Crystallization of Proteins.University of Missouri.
  • A flash-annealing technique to improve diffraction limits and lower mosaicity in crystals of glycerol kinase. (1998, May 1). PubMed.
  • Merohedral twin interpretation spreadsheet, including command lines for SHELXL.Howard Flack.
  • Two basic dehydration protocols to enhance the crystal quality (a) by...
  • Additives for the crystallization of proteins and nucleic acids.Acta Crystallographica Section D: Biological Crystallography.
  • Optimization of crystallization conditions for biological macromolecules.
  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017, September 26). AIMS Press.
  • Protein crystalliz
  • Optimization. (2015, March 15). Hampton Research.
  • How to grow crystals for X-ray crystallography. (2024, August 15). IUCr Journals.
  • Common Additives for Protein Purific
  • Post-crystallization treatments for improving diffraction quality of protein crystals.UQ eSpace - The University of Queensland.
  • Crystal-seeding.Diamond Light Source.
  • How To: Grow X-Ray Quality Crystals.Chemistry - University of Rochester.
  • Growing Crystals That Will Make Your Crystallographer Happy.Texas A&M University Department of Chemistry.
  • How can I determine optimal protein concentration for crystallization? (2015, June 4).
  • The critical role of detergents in the crystallization of membrane proteins. (2025, August 6).
  • Twinning by Pseudo-Merohedry.University of Kentucky X-Ray Crystallography Facility.
  • Seeding.Hampton Research.
  • List of detergents used as additives for crystallization screening and their corresponding concentrations.
  • Microseeding: a new way to overcome hemihedral twinning?IUCr.
  • the benefits gained from using a high throughput microseeding technique for protein crystallis
  • How to grow crystals for X-ray crystallography. (2024, August 1). PubMed.
  • Crystal Morphology Prediction Models and Regul
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together.
  • ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY Using the programs APEX2, Cell Now, Twinabs, and Shelxl.Purdue University.
  • Refinement of Disorder with SHELXL.MIT Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Dihydroindole Crystallization

Welcome to the technical support center for dihydroindole crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dihydroindole crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing solvent systems for the crystallization of dihydroindole and its derivatives. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to help you achieve high-purity, high-yield crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for dihydroindole crystallization?

The perfect solvent for crystallizing dihydroindole should exhibit a specific temperature-dependent solubility profile.[1][2][3][4] Ideally, the solvent should:

  • Dissolve Dihydroindole when hot: The compound should be highly soluble in the solvent at or near its boiling point to allow for the preparation of a saturated solution.[1][2][3]

  • Exhibit low solubility when cold: As the solution cools, the dihydroindole should become significantly less soluble, promoting crystal formation rather than remaining in the solution.[1][2][3]

  • Be inert: The solvent must not react chemically with dihydroindole.[2]

  • Have a suitable boiling point: A boiling point that is too low may cause the solvent to evaporate too quickly, while a very high boiling point can make it difficult to remove from the final crystals.[1]

  • Be non-toxic and cost-effective: Safety and economic considerations are crucial, especially in process development and scale-up.

A systematic approach to solvent selection is crucial for successful crystallization. The principle of "like dissolves like" is a good starting point; however, empirical testing is essential.[1][5]

Q2: How do I perform a systematic solvent screening for dihydroindole?

A systematic solvent screening can be performed in a parallel manner to efficiently identify suitable candidates.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, consistent amount (e.g., 10-20 mg) of your crude dihydroindole into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from a pre-selected list (see table below for suggestions) in a dropwise manner at room temperature.[6]

  • Room Temperature Solubility Test: Agitate the tubes. If the dihydroindole dissolves completely in a solvent at room temperature, that solvent is likely too good and will result in poor recovery.[1] It should be set aside as a potential "soluble solvent" for a mixed-solvent system.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat them while continuing to add the solvent dropwise until the solid fully dissolves.[6] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound with a minimal amount of heating.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath to observe crystal formation.[6]

  • Evaluation: The best solvent will yield a large quantity of well-formed crystals upon cooling.[6]

Table 1: Common Solvents for Screening Dihydroindole Crystallization

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolPolar ProticGood for hydrogen bonding interactions. Often used in mixed systems with water.
Esters Ethyl AcetatePolar AproticA versatile solvent, often a good starting point.[7]
Ketones AcetonePolar AproticCan be very effective, but its volatility can sometimes be a challenge.[7]
Hydrocarbons Toluene, Heptane, CyclohexaneNon-polarOften used as anti-solvents.[1] Toluene is a safer alternative to benzene.[7]
Ethers Tetrahydrofuran (THF), Diethyl EtherPolar AproticDiethyl ether is highly volatile which can be problematic.[1][7]
Chlorinated Dichloromethane (DCM)Polar AproticEffective but volatile; may lead to solvent inclusion in the crystal lattice.[7]
Q3: What is an anti-solvent, and when should I use this crystallization method?

Anti-solvent crystallization, also known as precipitation or drowning-out, is a powerful technique used when a single solvent system is not effective.[8][9] This method is particularly useful when your dihydroindole derivative is highly soluble in a wide range of solvents even at low temperatures.

The principle involves dissolving the dihydroindole in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which it is insoluble.[8] The two solvents must be miscible.[1] The addition of the anti-solvent reduces the overall solubility of the dihydroindole in the mixture, leading to supersaturation and subsequent crystallization.[8][10]

When to use anti-solvent crystallization:

  • When no single solvent provides a suitable solubility curve.

  • For heat-sensitive dihydroindole derivatives, as this method can often be performed at a constant temperature.

  • To potentially target a specific polymorph.[11]

Troubleshooting Guide

Problem 1: My dihydroindole is "oiling out" instead of forming crystals.

Symptom: Upon cooling, the solution becomes cloudy, and a liquid phase (oil) separates instead of solid crystals.[12]

Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point.[13] This is a common issue with impure compounds, as impurities can depress the melting point.[13][14]

Solutions:

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent.[6][13] Then, allow it to cool more slowly.

  • Slow Down Cooling: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation.[6] Try letting the solution cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[13]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][14] This creates nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure dihydroindole, add it to the cooled solution to act as a template for crystallization.[6][14]

  • Change the Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Problem 2: No crystals form, even after cooling in an ice bath.

Symptom: The solution remains clear, with no solid formation, even after prolonged cooling.

Cause: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires intervention to initiate nucleation.

Solutions:

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[14] Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool it again.[13]

  • Induce Nucleation: As with oiling out, scratching the flask or adding a seed crystal can provide the necessary energy barrier for nucleation to begin.[13][14]

  • Use an Anti-Solvent: If you have a miscible solvent in which your dihydroindole is insoluble (an anti-solvent), add it dropwise to the solution until it becomes cloudy, then warm slightly until it is clear again before cooling.

  • Re-evaluate Solvent Choice: It's possible the dihydroindole is too soluble in the chosen solvent, even at low temperatures. A different solvent may be necessary.

Problem 3: The crystallization yields are very low.

Symptom: Only a small amount of crystalline product is recovered after filtration.

Cause: Low recovery can be due to several factors, including using too much solvent, premature crystallization during filtration, or significant solubility of the compound in the cold solvent.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude dihydroindole.[6]

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often recover more product by evaporating a portion of the solvent from the filtrate (mother liquor) and cooling it again to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure.

  • Ensure Proper Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

  • Check Cold Solubility: If yields are consistently low, your dihydroindole may still have considerable solubility in the cold solvent.[6] Consider a different solvent system where the solubility at low temperatures is lower.

Problem 4: The resulting crystals are very small, needle-like, or discolored.

Symptom: The final product consists of very fine powders, needles, or has an undesirable color.

Cause:

  • Small/Needle-like Crystals: This often results from rapid crystallization due to high supersaturation or the intrinsic crystal habit of the compound in that specific solvent.[7] The choice of solvent can significantly influence crystal morphology.[15][16][17]

  • Discolored Crystals: Color is typically due to the presence of impurities that have been incorporated into the crystal lattice.

Solutions:

  • Slow Down Crystallization: To encourage the growth of larger crystals, slow down the cooling process. A slower cooling rate reduces the level of supersaturation and allows more time for molecules to order themselves into a stable crystal lattice.[2]

  • Consider a Different Solvent: The interaction between the solvent and the growing crystal faces can dictate the final crystal shape.[18] Experimenting with solvents of different polarities may yield crystals with a more desirable morphology.[19]

  • Charcoal Treatment for Color Removal: If your dihydroindole is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[2]

Visualized Workflows

Systematic Solvent Selection Workflow

SolventSelection start Start: Crude Dihydroindole screen Perform Small-Scale Solvent Screening start->screen dissolves_rt Dissolves at Room Temp? screen->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No soluble_solvent Potential 'Soluble Solvent' for Mixed System dissolves_rt->soluble_solvent Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes insoluble Insoluble. Reject. dissolves_hot->insoluble No no_crystals No Crystals. Reject. crystals_cool->no_crystals No good_solvent Good Single Solvent Candidate. Proceed to Optimization. crystals_cool->good_solvent Yes mixed_system Consider Mixed-Solvent (Anti-Solvent) System soluble_solvent->mixed_system

Caption: A decision tree for systematic solvent selection.

Anti-Solvent Crystallization Workflow

AntiSolvent start Dissolve Dihydroindole in Minimum 'Good' Solvent add_anti Slowly Add 'Anti-Solvent' (miscible, poor solvent) start->add_anti cloudy Solution becomes cloudy (point of supersaturation) add_anti->cloudy warm Warm gently until solution is clear again (optional) cloudy->warm cool Allow to cool slowly and undisturbed cloudy->cool if warming not needed warm->cool collect Collect Crystals by Filtration cool->collect

Caption: A typical workflow for anti-solvent crystallization.

References

  • Guide for crystallization. Available at: [Link]

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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Cowgill, J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Creative Biostructure. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Available at: [Link]

  • Viçosa, A. L., et al. (2012). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Choi, H. (2020). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Available at: [Link]

  • Scribd. Understanding Oiling Out in Crystallization. Available at: [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Ma, L., et al. (2009). Effect of solvent's polarity on crystal growth conformation of ester of maleate acid. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available at: [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Available at: [Link]

  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application. Available at: [Link]

  • IUCr Journals. Polymorphism in co-crystals and pharmaceutical co-crystals. Available at: [Link]

  • Scribd. Solvent Selection for Crystallization. Available at: [Link]

  • ResearchGate. Understanding the Effect of a Solvent on the Crystal Habit. Available at: [Link]

  • Future4200. CRYSTAL GROWTH & DESIGN. Available at: [Link]

  • Chen, Y., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • University of Colorado Boulder. Crystallization. Available at: [Link]

  • Chen, J., et al. (2011). Crystal polymorphism in chemical process development. PubMed. Available at: [Link]

  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • SciSpace. Crystallization by Antisolvent Addition and Cooling. Available at: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Melatonergic Ligand: 1-Ethyl-2,3-dihydroindol-5-ol (EDI-5) vs. Established Melatonin Analogs

A Guide for Drug Development Professionals Initial literature and database searches for "1-Ethyl-2,3-dihydroindol-5-ol" did not yield significant data, suggesting its novelty.[1][2] This guide, therefore, uses EDI-5 as a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Initial literature and database searches for "1-Ethyl-2,3-dihydroindol-5-ol" did not yield significant data, suggesting its novelty.[1][2] This guide, therefore, uses EDI-5 as a representative novel compound to illustrate the rigorous comparative process required in drug discovery.

Introduction: The Therapeutic Promise of Melatonergic Ligands

Melatonin, the primary hormone of the pineal gland, regulates circadian rhythms through the activation of two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[3][4] These receptors, predominantly located in the suprachiasmatic nucleus (SCN), represent key therapeutic targets for sleep disorders, mood disorders, and other conditions linked to circadian dysregulation.[5][6]

The development of synthetic melatonin analogs aims to improve upon the native hormone's pharmacological properties, such as half-life, receptor selectivity, and bioavailability.[6] Marketed drugs like Ramelteon, Agomelatine, and Tasimelteon have distinct profiles that serve as benchmarks for new chemical entities (NCEs) like EDI-5.[5] A thorough head-to-head comparison is critical to defining an NCE's therapeutic potential.

Comparative Framework: Key Pharmacological Benchmarks

The initial characterization of EDI-5 requires its evaluation against established melatonin analogs across two primary domains: receptor binding affinity and functional activity .

Established Comparators: A Snapshot
  • Agomelatine: A potent MT1/MT2 agonist and a 5-HT2C receptor antagonist.[7][8] This dual activity is thought to contribute to its antidepressant effects.[9]

  • Ramelteon: A highly selective MT1/MT2 agonist with a significantly higher affinity for MT1 over MT2.[10][11] It is primarily used for insomnia and exhibits a favorable safety profile with no abuse potential.[3]

  • Tasimelteon: A dual melatonin receptor agonist (DMRA) with a slightly higher affinity for the MT2 receptor.[12][13] It is approved for non-24-hour sleep-wake disorder.[5]

Quantitative Comparison of Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for the comparator compounds and provides a template for EDI-5's data.

CompoundMT1 Receptor Kᵢ (nM)MT2 Receptor Kᵢ (nM)MT1/MT2 Selectivity RatioSource
EDI-5 (Hypothetical Data) TBDTBDTBD-
Agomelatine ~0.1~0.12~1[7][14]
Ramelteon 0.0140.112~8[10][15]
Tasimelteon 0.3040.070~0.23 (MT2 selective)[12][16]

TBD: To Be Determined through experimentation.

Experimental Design: A Step-by-Step Guide to Characterization

To generate the data required for this comparison, two core sets of experiments are necessary: radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine potency (EC₅₀) and efficacy.

Workflow for Pharmacological Profiling

The logical flow of experiments is crucial for an efficient and comprehensive characterization of a novel compound like EDI-5.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization A Prepare Membranes (CHO cells expressing hMT1/hMT2) B Radioligand Competition Assay (2-[125I]iodomelatonin) A->B C Data Analysis: Calculate IC₅₀ B->C D Calculate Ki (Cheng-Prusoff Equation) C->D G Data Analysis: Calculate EC₅₀ D->G Correlate Affinity with Potency E Cell-Based Functional Assay (e.g., cAMP Accumulation) F Generate Dose-Response Curve E->F F->G H Determine Efficacy (% of Melatonin) G->H G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., EDI-5) Receptor MT1 / MT2 Receptor Agonist->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits cAMP_decrease [cAMP] ↓ ATP ATP ATP->AC

Caption: Simplified MT1/MT2 receptor signaling pathway via Gαi coupling.

Detailed Protocol: cAMP Accumulation Assay

This cell-based assay measures the ability of EDI-5 to inhibit cAMP production, thus quantifying its agonist activity. [17][18] Objective: To determine the potency (EC₅₀) and efficacy of EDI-5 as an agonist at MT1 and MT2 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Forskolin: A direct activator of adenylyl cyclase used to stimulate a baseline level of cAMP production. [19]* cAMP detection kit (e.g., Promega cAMP-Glo™, Revvity AlphaScreen™). [19][20]* Test compounds: Melatonin, Agomelatine, Ramelteon, Tasimelteon, and EDI-5.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to near confluence.

  • Compound Treatment: Treat the cells with serial dilutions of EDI-5 and comparator compounds for a defined period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. The agonist activity of the test compounds will inhibit this forskolin-induced cAMP production. [10]4. Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. [20]These kits typically rely on competitive immunoassay principles. [18]5. Data Analysis:

    • Normalize the data, setting the response to forskolin alone as 100% and the response of untreated cells as 0%.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist.

    • Fit the data using a non-linear regression model to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

    • Calculate the efficacy of EDI-5 relative to melatonin (Eₘₐₓ of EDI-5 / Eₘₐₓ of Melatonin).

Expertise in Action: The use of forskolin is critical for studying Gαi-coupled receptors. Without it, the basal level of cAMP is often too low to detect a further decrease. This step creates a measurable "signal window" against which the inhibitory effect of an agonist can be reliably quantified. [17]

Synthesizing the Data: Building a Pharmacological Profile for EDI-5

By combining the results from the binding and functional assays, a comprehensive profile of EDI-5 can be established and directly compared to the benchmarks.

Example Data Summary Table:

CompoundKᵢ (nM) - MT1Kᵢ (nM) - MT2EC₅₀ (nM) - MT1EC₅₀ (nM) - MT2Efficacy (vs. Melatonin)
EDI-5 TBDTBDTBDTBDTBD
Melatonin ~0.1-0.2~0.1-0.2~0.1~0.1100% (Reference)
Agomelatine ~0.1~0.12~0.2~0.3Full Agonist
Ramelteon 0.0140.1120.0210.053Full Agonist
Tasimelteon 0.3040.070~0.3~0.15Full Agonist

Note: EC₅₀ and Kᵢ values can vary based on cell line and assay conditions. The values presented are representative.

Conclusion and Forward Look

This guide provides the foundational framework for the in vitro pharmacological characterization of 1-Ethyl-2,3-dihydroindol-5-ol (EDI-5). By systematically determining its binding affinity (Kᵢ) and functional potency (EC₅₀) at MT1 and MT2 receptors relative to established drugs, researchers can ascertain its novelty and therapeutic potential.

Key questions to be answered by these experiments include:

  • Potency: Is EDI-5 more or less potent than existing analogs?

  • Selectivity: Does EDI-5 show a preference for MT1 or MT2, or is it a balanced agonist?

  • Efficacy: Is EDI-5 a full or partial agonist?

The resulting data will be crucial for making informed decisions about advancing EDI-5 into further preclinical development, including selectivity screening against other receptors (e.g., 5-HT2C), pharmacokinetic studies, and in vivo efficacy models.

References

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32–51. [Link]

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  • De Berardis, D., et al. (2013). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. Therapeutic Advances in Psychopharmacology, 3(4), 213-228. [Link]

  • Vanda Pharmaceuticals. (2014). HETLIOZ® (tasimelteon) capsules, for oral use. Retrieved from [Link]

  • De Berardis, D., et al. (2015). The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. International Journal of Molecular Sciences, 16(1), 1775-1798. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301-310. [Link]

  • Lavery, C. N., et al. (2015). Tasimelteon: a selective and unique receptor binding profile. Neuropharmacology, 91, 142-147. [Link]

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

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  • Spadoni, G., et al. (2006). Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Journal of Medicinal Chemistry, 49(23), 6843-6853. [Link]

  • Genade, S., et al. (2008). The Melatonin Receptor Agonist Ramelteon Induces Cardioprotection that Requires MT2 Receptor Activation and Release of Reactive Oxygen Species. Journal of Cardiovascular Pharmacology, 52(4), 361-368. [Link]

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  • IntechOpen. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

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  • Zlotos, D. P., et al. (2009). 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists. Journal of Medicinal Chemistry, 52(3), 826-833. [Link]

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Comparative

Cross-validation of analytical results for 1-Ethyl-2,3-dihydroindol-5-ol

The initial search has provided a good foundation. I have found information on analytical methods for indoline compounds, specifically mentioning HPLC.

Author: BenchChem Technical Support Team. Date: March 2026

The initial search has provided a good foundation. I have found information on analytical methods for indoline compounds, specifically mentioning HPLC. I also have several high-quality resources on analytical method validation from regulatory bodies like the ICH and FDA. These documents (ICH Q2(R1), FDA guidances) will be the authoritative sources for the validation protocols. I also found papers on UPLC-MS/MS analysis of phenolic compounds, which will serve as a good basis for the orthogonal method, as 1-Ethyl-2,3-dihydroindol-5-ol contains a phenolic hydroxyl group.

However, there is no specific paper detailing a validated analytical method for 1-Ethyl-2,3-dihydroindol-5-ol itself. The information is on related "indoline" or "indole" compounds. This is expected for a specific, non-blockbuster compound. Therefore, I will have to synthesize the information and create a realistic, scientifically sound, hypothetical scenario. I will base the HPLC method on the principles found for indoline analysis and the UPLC-MS/MS method on the analysis of phenolic compounds. The core of the guide will be the process of validation and cross-validation, which is well-documented in the search results.

I have enough information to proceed with the plan. I will now structure the guide, create the detailed protocols, generate hypothetical data for the tables, design the Graphviz diagrams, and write the full guide with all required elements. I will ensure every claim about validation standards is backed by a citation to the ICH or FDA guidelines found in the search results.# A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Ethyl-2,3-dihydroindol-5-ol

Introduction: The Imperative for Analytical Rigor in Drug Development

In the landscape of pharmaceutical development, the journey from a candidate molecule to an approved therapeutic is underpinned by data. The quality, reliability, and consistency of this data are paramount. For novel compounds like 1-Ethyl-2,3-dihydroindol-5-ol, a substituted dihydroindole with potential pharmacological activity, establishing robust analytical methods is not merely a procedural step but a foundational pillar of the entire development program. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a principle enshrined by global regulatory bodies.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical methods for the characterization and quantification of 1-Ethyl-2,3-dihydroindol-5-ol. We will detail the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and subsequently cross-validate it against an orthogonal Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The purpose of cross-validation is to ensure that results generated by different methods or in different laboratories can be reliably compared, providing a higher level of assurance in the data's integrity.[3][4][5] This is particularly critical when methods are transferred between sites or when data from multiple analytical techniques are compiled for a regulatory submission.[4][6]

Part 1: Primary Analytical Method Validation (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its robustness and versatility. For a chromophore-containing molecule like 1-Ethyl-2,3-dihydroindol-5-ol, coupling HPLC with UV detection provides a reliable and accessible method for quantification and purity assessment.[7][8][9]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is selected due to the moderately nonpolar nature of the ethyl-dihydroindolol structure. The C18 alkyl chains provide a hydrophobic stationary phase that interacts with the analyte, allowing for effective separation from more polar or nonpolar impurities.[7][10]

  • Mobile Phase: A gradient elution using acetonitrile and water (acidified with formic acid) is chosen. The organic modifier (acetonitrile) elutes the analyte from the C18 column. The formic acid serves two purposes: it protonates the phenolic hydroxyl and the basic nitrogen atom, leading to sharper peaks and improved chromatographic performance, and it ensures compatibility with potential future mass spectrometry analysis.[10]

  • Detection Wavelength: The UV detection wavelength is set at 280 nm. This is a characteristic absorption wavelength for indole and indoline-like structures, offering a good balance of sensitivity and specificity for the analyte.[7][11]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Validation prep_std 1. Prepare Stock Standard (1.0 mg/mL in Methanol) prep_cal 2. Create Calibration Curve (0.1 - 100 µg/mL in Diluent) prep_sample 3. Prepare Sample Solution (Nominal 50 µg/mL in Diluent) prep_qc 4. Prepare QC Samples (Low, Mid, High) instrument HPLC System with UV Detector Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Flow: 1.0 mL/min | Temp: 30°C | λ: 280 nm prep_qc->instrument sst 5. System Suitability Test (SST) (Inject Standard 5x, RSD ≤ 2.0%) injection 6. Inject Samples (Blank -> Calibrants -> QCs -> Samples) integration 7. Peak Integration & Area Calculation injection->integration regression 8. Linear Regression (r² ≥ 0.999) validation 9. Assess Validation Parameters (Accuracy, Precision, Specificity)

Caption: Workflow for the HPLC-UV analysis of 1-Ethyl-2,3-dihydroindol-5-ol.

Detailed HPLC-UV Protocol
  • Reagent and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of 1-Ethyl-2,3-dihydroindol-5-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the diluent.

    • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 1 µg/mL, 25 µg/mL, and 75 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

  • Validation Procedure (as per ICH Q2(R1) Guidelines[1][12]):

    • Specificity: Inject diluent, a placebo (matrix without analyte), and the analyte. The analyte peak should have no interference at its retention time. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that the method can resolve the analyte from potential degradation products.

    • Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze the QC samples (n=3 at each of 3 concentrations) against the calibration curve. The mean recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate Precision):

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over both sets of data should meet the pre-defined acceptance criteria.

Hypothetical Validation Data Summary (HPLC-UV)
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 1.0 - 100 µg/mLConfirmedPass
Accuracy (Recovery) 98.0 - 102.0%99.2%, 100.5%, 101.1%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.22%Pass

Part 2: Orthogonal Method for Cross-Validation (UPLC-MS/MS)

To provide the highest level of confidence, a cross-validation method should be based on a different scientific principle—this is known as an orthogonal method.[13] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is an ideal choice. It offers a different separation mechanism (UPLC uses smaller particles for higher efficiency) and a fundamentally different detection principle (mass-to-charge ratio vs. UV absorbance). This makes it highly specific and sensitive, capable of confirming both identity and quantity with exceptional confidence.[14][15][16]

Causality Behind Experimental Choices
  • UPLC System: UPLC offers higher resolution and faster analysis times compared to traditional HPLC, which can be beneficial for resolving complex mixtures or increasing sample throughput.

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This technique is the gold standard for quantification due to its superior specificity and sensitivity. We monitor a specific precursor ion (the protonated molecule [M+H]⁺) and one or more of its characteristic fragment ions. This transition is unique to the analyte, virtually eliminating matrix interference.[16]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the indoline nitrogen is readily protonated, making it ideal for generating the precursor ion [M+H]⁺.

Experimental Workflow: UPLC-MS/MS Method

UPLCMS_Workflow cluster_prep_ms Sample & Standard Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data_ms Data Processing & Quantification prep_std_ms 1. Prepare Stock Standard (1.0 mg/mL in Methanol) prep_cal_ms 2. Create Calibration Curve (0.1 - 1000 ng/mL in Diluent) prep_sample_ms 3. Dilute Sample Solution (Targeting mid-range of curve) instrument_ms UPLC-MS/MS System Column: C18, 2.1x50mm, 1.7µm Ionization: ESI+ | Mode: MRM Transition: e.g., m/z 177.1 -> 132.1 prep_sample_ms->instrument_ms injection_ms 4. Inject Samples (Blank -> Calibrants -> Diluted Samples) integration_ms 5. Integrate MRM Peak Area injection_ms->integration_ms regression_ms 6. Generate Weighted (1/x²) Regression quantification_ms 7. Calculate Sample Concentration

Caption: Workflow for the UPLC-MS/MS analysis of 1-Ethyl-2,3-dihydroindol-5-ol.

Detailed UPLC-MS/MS Protocol
  • Reagent and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Stock (1.0 mg/mL): Use the same stock as prepared for the HPLC-UV method.

    • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL by serial dilution. Note the significantly lower concentration range due to the higher sensitivity of MS detection.

  • UPLC-MS/MS Conditions:

    • Instrument: Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • MS Parameters:

      • Ionization: ESI Positive.

      • Capillary Voltage: 3.0 kV.

      • MRM Transition (Hypothetical): Precursor [M+H]⁺ m/z 177.1 → Product m/z 132.1 (corresponding to loss of the ethyl group and CO). Note: This transition would be optimized during method development.

Part 3: Comparative Analysis and Cross-Validation

The core of the cross-validation process is the direct comparison of results obtained from both the primary (HPLC-UV) and orthogonal (UPLC-MS/MS) methods.[3] A single, homogeneous batch of 1-Ethyl-2,3-dihydroindol-5-ol should be analyzed by both methods.

Logical Framework for Cross-Validation

CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Comparative Analysis method_a Method A Results (HPLC-UV Assay) comparison Direct Comparison of Assay Values (n=6 replicates per method) method_a->comparison method_b Method B Results (UPLC-MS/MS Assay) method_b->comparison stats Statistical Evaluation (e.g., % Difference, t-test) comparison->stats conclusion Conclusion on Method Equivalence stats->conclusion

Sources

Validation

A Comparative Analysis of the Efficacy of Indole-Based Compounds in Diverse Cancer Models

Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form various non-covalent interactions have made it a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1][2] Indole derivatives have been shown to exhibit broad-spectrum anticancer activity by modulating multiple biological targets, including kinases, tubulin, and DNA topoisomerases, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][3]

While this guide aims to compare the efficacy of 1-Ethyl-2,3-dihydroindol-5-ol, a comprehensive search of the current scientific literature did not yield specific preclinical or clinical data for this particular compound. Therefore, this guide will broaden its scope to provide a comparative analysis of the efficacy of various well-documented indole-based compounds across different cancer models. This approach will offer valuable insights for researchers and drug development professionals by highlighting the therapeutic potential and diverse mechanisms of action within this important class of molecules.

Comparative Efficacy in Breast Cancer Models

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of targeted therapies is crucial, and several indole-based compounds have shown significant promise in preclinical breast cancer models.

A variety of indole derivatives have demonstrated potent cytotoxic effects against common breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cell lines. For instance, a bis-carbazole derivative has shown remarkable selectivity for breast cancer cells over normal mammary epithelial cells (MCF-10A).[4] Other studies have identified indole-based chalcones and indole-benzimidazole conjugates with potent antiproliferative activity, in some cases exceeding the efficacy of the standard chemotherapeutic agent doxorubicin.[1][2] In vivo studies using mouse models of breast cancer have further validated these findings, with compounds like VE3, which targets ALDH1A3-positive tumor cells, demonstrating significant reduction in tumor volume and metastatic spread.[5]

The mechanisms underlying the anti-breast cancer activity of these indole derivatives are multifaceted. Many induce apoptosis, or programmed cell death, through the activation of key proteins like p53 and its downstream targets p21 and Bax.[6][7] This is often accompanied by cell cycle arrest, typically in the G2/M phase, which prevents cancer cells from proliferating.[3][6][7]

Table 1: Comparative In Vitro Efficacy of Indole Derivatives in Breast Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)Source
Bis-carbazole derivativeMCF-71.3 ± 0.2Ellipticine1.2 ± 0.3[4]
MDA-MB-2311.9 ± 0.1Ellipticine1.9 ± 0.1[4]
Pyridyl-indole-based chalconeMCF-712.2Doxorubicin20.2[1][2]
Harmine-chalcone conjugateMCF-70.34--[1]
Indole-benzimidazole conjugateMCF-71.9Doxorubicin0.8[1]
1,3,4-Oxadiazole-indole conjugateMCF-72.42Doxorubicin6.31[1]
Thiazolidinone derivativeMDA-MB-2312.25 ± 0.18Doxorubicin-[8]
MCF-76.70 ± 0.63Doxorubicin-[8]

Comparative Efficacy in Colon Cancer Models

Colorectal cancer is a significant global health concern, and chemotherapy remains a cornerstone of its treatment. However, the development of drug resistance necessitates the discovery of novel therapeutic agents. Indole-based compounds have emerged as promising candidates in this area.

In vitro studies have demonstrated the antiproliferative effects of various indole derivatives on colon cancer cell lines such as HCT116 and HT-29.[3][9] For example, a novel compound isolated from Selaginella pulvinata, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), selectively inhibited the proliferation of colon cancer cells with low toxicity to normal human colon mucosal epithelial cells.[9]

The in vivo efficacy of these compounds has been confirmed in both xenograft and syngeneic mouse models of colon cancer. Treatment with EA significantly inhibited tumor growth and reshaped the tumor microenvironment by reducing the accumulation of myeloid-derived suppressor cells and increasing the infiltration of tumor-infiltrating lymphocytes.[9] This suggests that some indole derivatives may have immunomodulatory effects in addition to their direct cytotoxic activity.

A key mechanism of action for certain indole derivatives in colon cancer is the activation of the STAT1 pathway, which can potentiate the antitumor effects of interferons.[9] Other indole compounds induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[3]

Table 2: Comparative In Vitro Efficacy of Indole Derivatives in Colon Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)Source
Indole-dithiocarbamate hybridHCT1160.8Doxorubicin-[3]
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA)HT-2910.27 ± 1.34--[9]
HCT11612.31 ± 1.52--[9]
3,3'-DiindolylmethaneHCT-116Dose-dependent inhibition--[10]

Comparative Efficacy in Lung Cancer Models

Lung cancer is the leading cause of cancer-related deaths worldwide, with non-small cell lung cancer (NSCLC) being the most common subtype. The development of targeted therapies against specific molecular drivers has improved outcomes, and indole-based compounds are being actively investigated in this context.

Numerous indole derivatives have demonstrated potent antiproliferative activity against various NSCLC cell lines, including A549 and H1299.[3][11] Some of these compounds have shown IC50 values in the sub-micromolar range, indicating high potency.[11] For instance, certain indole derivatives have exhibited greater potency than the approved drug sunitinib against A549 cells.[11] In vivo studies using human xenograft models in nude mice have further substantiated the antitumor efficacy of these compounds, with some demonstrating superior tumor growth inhibition compared to the histone deacetylase inhibitor SAHA.[11]

The mechanisms of action of indole derivatives in lung cancer are diverse and include the inhibition of critical signaling pathways and cellular processes. Several FDA-approved indole-based drugs, such as nintedanib and alectinib, function as tyrosine kinase inhibitors, targeting receptors like VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.[1] Other indole compounds act as tubulin polymerization inhibitors, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.[11][12] Additionally, inhibition of DNA topoisomerase II and histone deacetylases are other important mechanisms through which these compounds exert their anticancer effects.[11]

Table 3: Comparative In Vitro Efficacy of Indole Derivatives in Lung Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)Source
Indole-dithiocarbamate hybridA5499.7Cisplatin-[3]
Makaluvamine analogA5490.3--[11]
H12990.58--[11]
1-Arylsulfonyl-5-N-hydroxyacrylamide indoleA5491.0 (GI50)--[11]
1-(3-dimethyl-aminopropyl)indolin-2-one derivativeA5491.10 - 1.47Sunitinib-[11]
Indolo-pyrazole grafted with thiazolidinoneA549>10Sunitinib-[12]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compound (indole derivative)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1x10^7 cells/mL. For some cell lines, mixing with Matrigel can improve tumor take rate.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Materials:

  • Protein lysates from treated and untreated cells

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_lines Cancer Cell Lines (Breast, Colon, Lung) treatment Compound Treatment (Dose-Response) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay mechanism_studies Mechanism of Action Studies (Western Blot, Flow Cytometry) treatment->mechanism_studies ic50 Determine IC50 viability_assay->ic50 xenograft Xenograft/Syngeneic Model (Mouse) ic50->xenograft Lead Compound Selection tumor_implantation Tumor Implantation xenograft->tumor_implantation treatment_groups Treatment Groups (Compound vs. Vehicle) tumor_implantation->treatment_groups tumor_measurement Tumor Growth Monitoring treatment_groups->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, Survival) tumor_measurement->endpoint G cluster_pathway Apoptosis Pathway Indole_Compound Indole-Based Compound p53 ↑ p53 Indole_Compound->p53 Bcl2 ↓ Bcl-2 Indole_Compound->Bcl2 Bax ↑ Bax p53->Bax Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by indole compounds.

Conclusion

The indole scaffold represents a highly versatile and promising framework for the development of novel anticancer therapeutics. While specific data on 1-Ethyl-2,3-dihydroindol-5-ol is not currently available in the public domain, a vast body of research on other indole derivatives demonstrates their potent and diverse efficacy across a range of cancer models, including breast, colon, and lung cancer. These compounds exert their effects through a multitude of mechanisms, from the inhibition of key oncogenic kinases and tubulin polymerization to the induction of apoptosis and modulation of the tumor microenvironment. The continued exploration of structure-activity relationships within this chemical class holds great potential for the discovery of next-generation targeted cancer therapies with improved efficacy and safety profiles.

References

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  • MDPI. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • PMC. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells.
  • PMC. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
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  • ResearchGate. Substituted E-3-(3-Indolylmethylene)-1,3-dihydroindo1-2-ones with Antitumor Activity. In Depth Study of the Effect on Growth of Breast Cancer Cells.
  • PubMed. 1,3-dihydroindol-2-ones with antitumor activity. In depth study of the effect on growth of breast cancer cells.
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  • ResearchGate. Anticancer Effects of Indole-3-Carbinol and Its Dimer 3,3'-Diindolylmethane On Human Melanoma and Lung Cancer Cell Lines | Request PDF.
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  • MDPI. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)

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